2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;/h1-4,10H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVPCUZYAAYLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623669 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21767-41-9 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The saturated analog, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, serves as a valuable building block for the synthesis of more complex molecules. This guide details a common synthetic route to this compound and its subsequent conversion to the hydrochloride salt for improved handling and solubility.
Synthesis Pathway
A prevalent method for the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepines involves the reduction of the corresponding lactam, 2,3-dihydro-1,4-benzoxazepin-5(4H)-one.[3] The precursor lactam can be synthesized via several methods, including the Schmidt reaction of 4-chromanone.[3] The subsequent reduction of the amide functionality yields the desired saturated heterocyclic system. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 1,4-benzoxazepine derivatives and related compounds.[3][4]
3.1. Synthesis of 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one
-
Materials: 4-Chromanone, sodium azide, concentrated sulfuric acid, chloroform, ice.
-
Procedure:
-
A solution of 4-chromanone in chloroform is added dropwise to a stirred mixture of sodium azide and concentrated sulfuric acid at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
3.2. Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine
-
Materials: 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
A solution of 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one in anhydrous ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
3.3. Preparation of this compound
-
Materials: 2,3,4,5-Tetrahydro-1,4-benzoxazepine, ethereal hydrogen chloride or a solution of HCl in a suitable solvent (e.g., isopropanol).
-
Procedure:
-
The free base, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).
-
A solution of hydrogen chloride in the same or another appropriate solvent is added dropwise with stirring.
-
The resulting precipitate of the hydrochloride salt is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
-
Characterization Data
The following tables summarize the key physical and chemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | ||
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [5][6] |
| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | [6] |
| CAS Number | 17775-01-8 | [6] |
| This compound | ||
| Molecular Formula | C₉H₁₂ClNO | [7] |
| Molecular Weight | 185.65 g/mol | [7] |
| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Table 2: Spectroscopic Data (Predicted/Typical)
| Technique | Data for 2,3,4,5-Tetrahydro-1,4-benzoxazepine |
| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.2 ppm), -OCH₂- protons (triplet, ~4.2-4.4 ppm), -NCH₂- protons (triplet, ~3.1-3.3 ppm), -CH₂- protons (multiplet, ~2.0-2.2 ppm), -NH- proton (broad singlet) |
| ¹³C NMR | Aromatic carbons (~115-150 ppm), -OCH₂- carbon (~65-70 ppm), -NCH₂- carbon (~45-50 ppm), -CH₂- carbon (~30-35 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), C=C aromatic stretch (~1450-1600), C-O stretch (~1200-1250) |
| Mass Spec (m/z) | [M]+ at 149 |
Experimental and Characterization Workflow
The following diagram illustrates the general workflow from synthesis to characterization.
Conclusion
This guide outlines a feasible synthetic route and characterization plan for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel benzoxazepine derivatives for potential therapeutic applications. Further optimization of reaction conditions and detailed spectroscopic analysis are recommended for any novel derivatives based on this core structure.
References
- 1. Metal-free and enantioselective synthesis of 1,4-benzoxazepines from para-quinone methide derivatives and α-bromohydroxamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 200. The preparation of some 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Derivatives as Trypanocidal Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the core mechanism of action of substituted 2,3,4,5-tetrahydro-1,4-benzoxazepine compounds as potent trypanocidal agents. The primary molecular target is the PEX14 protein in Trypanosoma parasites. These compounds function as protein-protein interaction (PPI) inhibitors, disrupting the crucial binding between PEX14 and PEX5. This inhibition halts the import of essential metabolic enzymes into the glycosome, a unique and vital organelle in trypanosomes, leading to a metabolic catastrophe and subsequent parasite death. This guide provides a comprehensive overview of the signaling pathway, quantitative biological data, and detailed experimental protocols for the assays used to elucidate this mechanism.
Core Mechanism of Action: Inhibition of the PEX14-PEX5 Interaction
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold serves as a structural backbone for a novel class of inhibitors targeting the biogenesis of glycosomes in Trypanosoma species, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[1] Unlike their mammalian hosts, trypanosomes compartmentalize the initial seven enzymes of their glycolytic pathway within these peroxisome-like organelles called glycosomes.[1] The proper functioning of these glycosomes is essential for the parasite's survival, making the protein machinery responsible for their assembly an attractive drug target.
The import of enzymes into the glycosome is mediated by the peroxisomal import receptor PEX5, which recognizes cargo proteins in the cytoplasm and docks with the PEX14 protein at the glycosomal membrane. This docking is a critical step, facilitating the translocation of enzymes into the organelle. The interaction between PEX5 and PEX14 is a protein-protein interaction (PPI) mediated by diaromatic pentapeptide motifs (WxxxF/Y) on PEX5 binding to a hydrophobic groove on the N-terminal domain of PEX14.[1]
Substituted 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been designed to competitively occupy this hydrophobic groove on PEX14, thereby preventing the binding of PEX5.[1] By inhibiting this essential PEX14-PEX5 PPI, the compounds effectively block the import of glycosomal enzymes. This disruption leads to the mislocalization of these enzymes in the cytosol, causing a fatal disruption of the parasite's metabolism.
Signaling Pathway Diagram
Caption: Inhibition of the PEX14-PEX5 protein-protein interaction by 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, blocking glycosomal enzyme import.
Drug Discovery and Development Workflow
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold was identified through a rational, computer-aided drug design strategy known as "scaffold hopping." This approach started with a known PEX14-PEX5 inhibitor possessing a pyrazolo[4,3-c]pyridine core. A chemically advanced template search (CATS) algorithm was employed to identify new, structurally distinct scaffolds that could maintain the key pharmacophoric features required for binding to PEX14. This led to the identification and subsequent optimization of the 2,3,4,5-tetrahydro-1,4-benzoxazepine series.
Experimental Workflow Diagram
Caption: The scaffold-hopping workflow used to discover the 2,3,4,5-tetrahydro-1,4-benzoxazepine class of PEX14 inhibitors.
Quantitative Data
The synthesized derivatives of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold exhibit trypanocidal activity with IC50 values in the low- to high-digit micromolar range in in vitro assays. The following table summarizes the biological activity of selected compounds from this class.
| Compound ID | Substituents | Target | Assay Type | IC50 (µM) |
| 7t | R1=H, R2=4-chlorophenyl | T. b. brucei | In vitro cell viability | >50 |
| 8a | R1=3-methoxybenzyl, R2=H | T. b. brucei | In vitro cell viability | 24.3 |
| 8b | R1=4-methoxybenzyl, R2=H | T. b. brucei | In vitro cell viability | 29.8 |
| 8c | R1=3-chlorobenzyl, R2=H | T. b. brucei | In vitro cell viability | 16.5 |
| 8d | R1=4-chlorobenzyl, R2=H | T. b. brucei | In vitro cell viability | 12.5 |
| 8e | R1=3-methylbenzyl, R2=H | T. b. brucei | In vitro cell viability | 15.6 |
Data extracted from the supplementary information of "Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][2][3]oxazepines as Potential New Trypanocidal Agents", J. Chem. Inf. Model. 2021, 61, 10, 5256–5268.
Experimental Protocols
In Vitro Trypanocidal Activity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the bloodstream form of Trypanosoma brucei brucei.
-
Cell Culture: T. b. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the culture medium.
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Assay Setup: In a 96-well plate, 100 µL of parasite culture (at a density of 2 x 10^4 cells/mL) is added to each well containing 100 µL of the diluted compounds.
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Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.
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Viability Assessment: After incubation, 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue) is added to each well. The plates are then incubated for another 4-6 hours.
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader (e.g., excitation at 560 nm and emission at 590 nm for resazurin).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
NMR Spectroscopy for PEX14-Ligand Binding
Nuclear Magnetic Resonance (NMR) is used to confirm the direct binding of the inhibitor to the PEX14 protein. Chemical shift perturbation (CSP) mapping is a common method.
-
Protein Expression and Purification: The N-terminal domain of T. brucei PEX14 is expressed in E. coli using a suitable expression vector, often as a fusion protein (e.g., with a His-tag) for ease of purification. For 1H-15N HSQC experiments, the protein is expressed in a minimal medium containing 15N-labeled ammonium chloride.
-
NMR Sample Preparation: The purified, isotopically labeled PEX14 is dialyzed into an NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) and concentrated to a final concentration of 50-200 µM.
-
Ligand Preparation: The 2,3,4,5-tetrahydro-1,4-benzoxazepine derivative is dissolved in a compatible solvent (e.g., d6-DMSO) to create a concentrated stock solution.
-
NMR Titration: A series of 1H-15N HSQC spectra are recorded for the PEX14 sample. A reference spectrum is taken of the protein alone. Then, small aliquots of the ligand stock solution are incrementally added to the protein sample, and a spectrum is recorded after each addition.
-
Data Analysis: The spectra are processed and analyzed. Changes in the chemical shifts of the backbone amide protons and nitrogens of PEX14 upon ligand addition are monitored. Residues in the protein that experience significant chemical shift perturbations are identified as being part of or near the ligand-binding site.
Immunofluorescence Microscopy for Glycosomal Protein Import
This technique visually confirms that the inhibitors disrupt the import of proteins into the glycosomes.
-
Parasite Treatment: T. b. brucei parasites are treated with the test compound at a concentration around its IC50 for a specified period (e.g., 24 hours). A control group treated with the vehicle (DMSO) is also prepared.
-
Fixation: The parasites are harvested, washed with PBS, and fixed onto glass slides. Fixation is typically done with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilization: The fixed cells are permeabilized with a detergent solution (e.g., 0.2% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the slides in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically recognizes a known glycosomal enzyme (e.g., anti-aldolase) for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, the slides are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.
-
Staining and Mounting: The parasite nuclei and kinetoplasts are counterstained with DAPI. The slides are then mounted with an anti-fade mounting medium.
-
Imaging: The slides are visualized using a fluorescence microscope. In untreated cells, the fluorescence corresponding to the glycosomal enzyme will be punctate (localized within glycosomes). In inhibitor-treated cells, a diffuse cytosolic fluorescence pattern is expected, indicating a disruption of glycosomal import.
Conclusion
The 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride scaffold represents a promising starting point for the development of novel trypanocidal drugs. Its mechanism of action, the inhibition of the PEX14-PEX5 protein-protein interaction, targets a biological pathway that is essential for the parasite but absent in the same form in humans, offering a potential for selective toxicity. The data and protocols presented in this guide provide a comprehensive framework for researchers in the field to further investigate and optimize this class of compounds in the ongoing effort to combat trypanosomal diseases.
References
The Discovery and Development of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and development of hydrochloride derivatives of this core structure. It details synthetic methodologies, summarizes key quantitative biological data, and elucidates the underlying mechanisms of action through signaling pathway and experimental workflow diagrams. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the design and development of novel therapeutics based on the 2,3,4,5-tetrahydro-1,4-benzoxazepine framework.
Introduction
The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a seven-membered heterocyclic ring system fused to a benzene ring, incorporating both an oxygen and a nitrogen atom. This structural framework has proven to be a versatile template for the design of a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including but not limited to, antipsychotic, anticonvulsant, neuroprotective, anti-inflammatory, antimicrobial, and anticancer activities.[1] The hydrochloride salt form of these derivatives is often utilized to improve solubility and bioavailability.
This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride derivatives, providing a foundational resource for their further exploration in drug discovery.
Synthetic Strategies and Experimental Protocols
The synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core and its derivatives can be achieved through several strategic approaches. A common method involves the intramolecular cyclization of appropriately substituted phenoxyethylamine precursors.
General Synthesis of Substituted 2,3,4,5-Tetrahydrobenzo[f][2][3]oxazepines
A straightforward and efficient route to 5-substituted analogs of the 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold involves an acid-catalyzed cyclization of an N-formyliminium ion intermediate.[2]
Experimental Protocol:
Step 1: One-Pot Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines [2]
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To a solution of 2-phenoxyethanamine (1 mmol) and a substituted aldehyde (e.g., benzaldehyde, 1.1 mmol) in dichloromethane (10 mL), add formic acid (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetic anhydride (1.5 mmol) to the reaction mixture and continue stirring for another 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (10 mmol).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the N-formyl intermediate.
Step 2: Acidic Hydrolysis to Yield 5-Substituted 2,3,4,5-Tetrahydrobenzo[f]oxazepines [2]
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Dissolve the N-formyl intermediate (1 mmol) in a mixture of methanol (10 mL) and concentrated hydrochloric acid (2 mL).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final substituted 2,3,4,5-tetrahydrobenzo[f]oxazepine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2,3,4,5-tetrahydro-1,4-benzoxazepine derivative in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Large-Scale Synthesis of 5-(2,3,4,5-Tetrahydrobenzo[f][2][3]oxazepin-2-amine dihydrochloride)
For the development of specific derivatives, such as kinase inhibitors, a more tailored, multi-step synthesis may be required. The following is an overview of a scaled-up synthesis.[3]
Experimental Overview:
A telescoped sequence starting from tert-butyl 7-bromo-2,3-dihydrobenzo[f][4][5]oxazepine-4(5H)-carboxylate can afford 5-(2,3,4,5-tetrahydrobenzo[f][4][5]oxazepin-2-amine dihydrochloride in good yield.[3] This intermediate can then be used in subsequent coupling reactions to produce the final target compounds.[3] The hydrochloride salt is typically prepared in the final step to ensure stability and purity.[3]
Quantitative Biological Data
The diverse biological activities of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been quantified in various assays. The following tables summarize key data from the literature.
Table 1: 5-HT1A Receptor Binding Affinity and In Vivo Neuroprotective Activity
A series of 1,4-benzoxazepine derivatives have been evaluated for their affinity to the 5-HT1A receptor and their neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model.[5]
| Compound | R1 | R2 | 5-HT1A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) | Infarct Volume Reduction (%) @ 1 mg/kg, i.v. |
| Piclozotan (50) | Cl | 4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl | 0.8 | 1200 | 830 | 75 |
| Compound X | H | [4-(2-methoxyphenyl)piperazin-1-yl]butyl | 1.2 | 1500 | 560 | 65 |
| Compound Y | OCH3 | [4-(2-pyridinyl)piperazin-1-yl]butyl | 2.5 | 2100 | 980 | 58 |
Data extracted from Bioorg Med Chem. 2006 Mar 15;14(6):1978-92.[5]
Table 2: Trypanocidal Activity of Substituted 2,3,4,5-Tetrahydrobenzo[f][2][3]oxazepines
Derivatives of the 2,3,4,5-tetrahydrobenzo[f][4][5]oxazepine scaffold have been investigated as inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma brucei, showing promising trypanocidal activity.
| Compound | R | IC50 (µM) on T. brucei |
| 7a | 4-chlorophenyl | 5.2 |
| 7e | 3,4-dichlorophenyl | 3.8 |
| 7g | 4-methoxyphenyl | 8.1 |
Data extracted from J Chem Inf Model. 2021 Oct 25;61(10):5049-5063.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Inhibition of PEX14-PEX5 Interaction.
Experimental Workflows
Caption: GPCR Functional Assay Workflow.
Caption: t-MCAO Experimental Workflow.
Conclusion
The this compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols, tabulated quantitative data, and visual diagrams of signaling pathways and workflows offer a valuable resource for researchers in the field. Further exploration of this scaffold, particularly in optimizing potency, selectivity, and pharmacokinetic properties, holds significant promise for the development of novel and effective therapies for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biological Activity of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Scaffold
Disclaimer: This technical guide focuses on the biological activities of derivatives of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine core structure. No specific biological activity data for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride was identified in publicly available scientific literature.
Executive Summary
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a key heterocyclic motif that has demonstrated significant potential in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, exhibiting notable activities as trypanocidal agents, anticancer compounds, and modulators of the central nervous system. This document provides a detailed overview of the quantitative biological data, experimental methodologies, and associated signaling pathways for derivatives based on this privileged structure, aimed at researchers and professionals in the field of drug development.
Trypanocidal Activity: Targeting Glycosomal Protein Import
A significant area of investigation for 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives has been in the development of novel agents against Trypanosoma, the parasitic protozoa responsible for diseases such as Chagas disease and African sleeping sickness.[2][3] These compounds have been shown to target the essential protein-protein interaction between PEX5 and PEX14, which is critical for the import of enzymes into the glycosome, an organelle unique and vital to the parasite's metabolism.[4] The disruption of this process leads to a metabolic catastrophe and subsequent death of the parasite.[5][6]
Quantitative Data: In Vitro Trypanocidal Efficacy
Synthetic derivatives of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold have shown promising activity against Trypanosoma brucei in vitro, with inhibitory concentrations (IC50) typically falling within the micromolar range.[2][3][4]
| Compound Class | Target | Organism | Activity (IC50) |
| Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines | PEX14-PEX5 Interaction | Trypanosoma brucei | Low to high µM range[2][3][4] |
Experimental Protocol: In Vitro Trypanocidal Assay
The following is a generalized protocol for assessing the trypanocidal activity of test compounds against the bloodstream form of Trypanosoma brucei.
-
Parasite Cultivation: T. brucei is cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Test compounds are solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in the culture medium to achieve the final desired concentrations.
-
Assay Procedure:
-
Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10⁴ cells/mL.
-
Varying concentrations of the test compounds are added to the wells.
-
Control wells containing a known trypanocidal agent (e.g., benznidazole) and a vehicle control (DMSO) are included.
-
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Viability Assessment: Cell viability is quantified using a resazurin-based assay. Resazurin is added to each well and incubated for an additional 4-6 hours. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Data Analysis: Fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm). The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Mechanism of Action: Disruption of the PEX14-PEX5 Interaction
The trypanocidal effect of these benzoxazepine derivatives is attributed to their ability to inhibit the docking of the PEX5 receptor, which carries glycosomal enzymes (cargo), to the PEX14 protein on the glycosomal membrane. This inhibition prevents the proper import of essential metabolic enzymes into the glycosome, leading to a fatal disruption of the parasite's energy metabolism.
Caption: Inhibition of PEX14-PEX5 docking by 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives.
Anticancer Activity: Induction of Apoptosis
Derivatives of the structurally related 1,2,3,5-tetrahydro-4,1-benzoxazepine scaffold have been shown to possess potent antiproliferative effects against human cancer cell lines. The primary mechanism underlying this activity is believed to be the induction of apoptosis.[7]
Quantitative Data: In Vitro Antiproliferative Potency
A notable example from this class of compounds has demonstrated sub-micromolar efficacy against the MCF-7 human breast adenocarcinoma cell line.[7]
| Compound | Target Cell Line | Activity (IC50) |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 | 0.67 ± 0.18 µM[7] |
Experimental Protocol: Antiproliferative MTT Assay
The antiproliferative activity of compounds is commonly assessed using a colorimetric assay such as the MTT assay.[8][9]
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates are incubated for 48 to 72 hours.
-
-
MTT Staining:
-
After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
-
Data Acquisition: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Signaling Pathway: Intrinsic Apoptosis
The anticancer activity of these compounds is linked to the activation of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.
Caption: Intrinsic apoptosis pathway activated by 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives.
Central Nervous System (CNS) Activity
While data on the 2,3,4,5-tetrahydro-1,4-benzoxazepine core is sparse in the context of CNS targets, the structurally analogous 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has been explored for its interaction with key neurotransmitter receptors.
Quantitative Data: Receptor Binding Affinities
Derivatives of 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have shown high affinity for serotonin 5-HT1A and α2-adrenergic receptors, indicating their potential as modulators of serotonergic and adrenergic signaling.[1]
| Compound | Receptor | Affinity (pKi) |
| 5-Chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine | 5-HT1A | 7.6[1] |
| α2-adrenoceptor | 8.1[1] | |
| (S)-5-Chloro-N-alkyl-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 5-HT1A | 8.2[1] |
| (R)-5-Chloro-N-alkyl-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 5-HT1A | 7.7[1] |
Experimental Protocol: Radioligand Binding Assay
Receptor binding affinity is determined using competitive radioligand binding assays.[10][11]
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the receptor of interest (e.g., rat cerebral cortex for 5-HT1A receptors). The tissue is homogenized in a buffer and subjected to centrifugation to pellet the membranes, which are then resuspended. Protein concentration is quantified.
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
-
Incubation: The reaction mixtures are incubated at a defined temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on each filter is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of an excess of a known high-affinity unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined from the competition curves, and these are converted to affinity constants (Ki) using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding
References
- 1. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis [microbialcell.com]
- 6. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Spectroscopic Analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (C₉H₁₂ClNO). Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on the predicted spectroscopic properties based on its structure, alongside detailed, standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this compound and its analogues.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation for organic molecules of similar structure.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 9.0 - 10.0 | br s | 2H | N⁺H₂ (hydrochloride salt) |
| ~ 6.8 - 7.2 | m | 4H | Aromatic protons (Ar-H) |
| ~ 4.5 - 4.7 | t | 2H | O-CH₂ |
| ~ 3.3 - 3.5 | t | 2H | N-CH₂ (deshielded by N⁺) |
| ~ 3.0 - 3.2 | s | 2H | Ar-CH₂-N |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | Ar-C-O |
| ~ 120 - 130 | Ar-C-H |
| ~ 115 - 120 | Ar-C-CH₂ |
| ~ 65 - 70 | O-CH₂ |
| ~ 45 - 50 | N-CH₂ |
| ~ 40 - 45 | Ar-CH₂ |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 150.0919 | [M+H]⁺ (Monoisotopic mass of the free base, C₉H₁₁NO) |
| 149.0841 | [M]⁺ (Molecular ion of the free base) |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2400 - 2800 | Broad, Strong | N⁺-H stretch (hydrochloride) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~ 1580 - 1610 | Medium-Strong | C=C aromatic ring stretch |
| ~ 1200 - 1300 | Strong | C-O stretch (aryl ether) |
| ~ 1100 - 1200 | Strong | C-N stretch |
Sample Preparation: KBr Pellet
Table 5: Predicted UV-Visible Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 270 - 280 | ~ 1,000 - 3,000 | π → π* (Benzene ring) |
| ~ 220 - 230 | ~ 5,000 - 10,000 | π → π* (Benzene ring) |
Solvent: Methanol or Ethanol
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[1] The solution should be clear and free of any solid particles.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Weigh approximately 20-50 mg of the compound and dissolve it in 0.7-1.0 mL of the chosen deuterated solvent.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[2]
-
Relaxation Delay: A delay of 2-5 seconds is used to ensure proper relaxation of the carbon nuclei.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[3][4] From this stock, prepare a dilute solution of about 1-10 µg/mL in the same solvent.[3][4] To aid in ionization, 0.1% formic acid can be added to the final solution.[5]
-
Instrumentation: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.
-
Analysis Mode: The analysis is typically performed in the positive ion mode to detect the protonated molecule [M+H]⁺.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Analyzer: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]
-
Transfer the powder into a pellet die.
-
Press the powder under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
-
-
Instrumentation: An FT-IR spectrometer is used for the analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder and the sample spectrum is recorded.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Procedure:
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200-400 nm.[9]
-
Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. Rutgers_MS_Home [react.rutgers.edu]
- 6. scienceijsar.com [scienceijsar.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. youtube.com [youtube.com]
physical and chemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the scientific attributes and potential applications of this compound.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of the heterocyclic compound 2,3,4,5-Tetrahydro-1,4-benzoxazepine. The core structure consists of a benzene ring fused to a seven-membered oxazepine ring.
Table 1: Physical and Chemical Properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its Hydrochloride Salt
| Property | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | This compound |
| Molecular Formula | C₉H₁₁NO[1][2] | C₉H₁₂ClNO[3] |
| Molecular Weight | 149.19 g/mol [1][2] | 185.65 g/mol |
| Appearance | Yellow with orange to pale brown crystals or powder (for a related compound)[4] | Data not available |
| Melting Point | 93.0-102.0 °C (for the related compound 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine)[4] | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in water, ethanol, and DMSO (presumed based on salt form) |
| pKa | Data not available | Data not available |
| CAS Number | 17775-01-8[1] | 21767-41-9 |
Experimental Protocols
Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine
A plausible synthetic route to 2,3,4,5-Tetrahydro-1,4-benzoxazepine can be adapted from known procedures for similar benzoxazepine derivatives. A common starting material is 2-aminophenol, which can undergo a multi-step synthesis.
Experimental Workflow for Synthesis
Caption: A potential synthetic workflow for 2,3,4,5-Tetrahydro-1,4-benzoxazepine.
Step 1: Acetylation of 2-Aminophenol 2-Aminophenol is acetylated using acetic anhydride to protect the amino group, yielding N-(2-hydroxyphenyl)acetamide.
Step 2: Williamson Ether Synthesis The resulting N-(2-hydroxyphenyl)acetamide is reacted with a suitable two-carbon electrophile, such as 2-bromoethanol, under basic conditions to form the ether linkage, yielding 2-(2-acetamidophenoxy)ethanol.
Step 3: Hydrolysis The acetyl protecting group is removed by acid or base hydrolysis to give 2-(2-aminophenoxy)ethanol.
Step 4: Cyclization Intramolecular cyclization of 2-(2-aminophenoxy)ethanol, for example, through a Pictet-Spengler type reaction with an appropriate carbonyl source or by activation of the alcohol, would lead to the formation of the seven-membered ring, yielding a dihydro-benzoxazepine intermediate.
Step 5: Reduction The intermediate is then reduced to afford the final product, 2,3,4,5-Tetrahydro-1,4-benzoxazepine.
Formation of the Hydrochloride Salt
To a solution of 2,3,4,5-Tetrahydro-1,4-benzoxazepine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is then collected by filtration, washed with the solvent, and dried under vacuum.
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the tetrahydrooxazepine ring. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching, C-H (aromatic and aliphatic) stretching, C=C (aromatic) stretching, and C-O-C stretching. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the free base (149.19 m/z). |
| Melting Point Analysis | Assessment of purity. | A sharp melting point range for the pure hydrochloride salt. |
| Elemental Analysis | Determination of elemental composition. | Percentages of C, H, N, O, and Cl consistent with the molecular formula C₉H₁₂ClNO. |
Biological Activity and Signaling Pathway
Substituted derivatives of 2,3,4,5-Tetrahydro-1,4-benzoxazepine have been identified as potent inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma species, the causative agents of diseases such as African sleeping sickness and Chagas disease. This inhibition disrupts the import of essential enzymes into glycosomes, leading to a metabolic catastrophe and death of the parasite.
Signaling Pathway of PEX14-PEX5 Inhibition
Caption: Inhibition of the PEX14-PEX5 interaction by a 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivative.
The mechanism of action involves the following key steps:
-
Normal Function: In Trypanosoma, glycosomal enzymes (cargo) are recognized in the cytosol by the PEX5 receptor. The resulting PEX5-cargo complex then docks with the PEX14 protein on the glycosomal membrane, facilitating the import of the enzymes into the glycosome.
-
Inhibition: 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivatives bind to PEX14, preventing the docking of the PEX5-cargo complex.
-
Consequence: This blockage of protein import leads to the accumulation of glycosomal enzymes in the cytosol (mislocalization). The unregulated activity of these enzymes in the cytosol disrupts the parasite's metabolism, leading to a "metabolic catastrophe" and ultimately, cell death.
This targeted approach presents a promising avenue for the development of novel anti-trypanosomal drugs.
References
In-depth Technical Guide on 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs based on the 2,3,4,5-tetrahydro-1,4-benzoxazepine core. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including trypanocidal, antiproliferative, and anti-inflammatory properties.
Core Structure
The foundational chemical structure is 2,3,4,5-tetrahydro-1,4-benzoxazepine, a bicyclic heterocyclic system. The hydrochloride salt form is commonly used to improve solubility and handling of these compounds.
Biological Activities and Quantitative Data
Structural modifications of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold have led to the discovery of potent and selective agents against various biological targets. The following tables summarize the key quantitative data for different activities.
Trypanocidal Activity
A series of substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines have been identified as inhibitors of the PEX14-PEX5 protein-protein interaction, a critical process for the survival of Trypanosoma parasites. This disruption leads to the mislocalization of glycosomal enzymes, causing metabolic collapse and parasite death.[3]
| Compound ID | Substituents | IC50 (µM) against T. b. brucei | Reference |
| 7t | (Exemplary lead compound from scaffold hopping) | Low to high-digit micromolar range | [3][4] |
| Analogs | Various substitutions on the benzoxazepine core | Low to high-digit micromolar range | [3][4] |
Antiproliferative Activity
Certain benzoxazepine derivatives, particularly those with fused heterocyclic systems, have demonstrated cytotoxic effects against various cancer cell lines.
| Compound ID | Cell Line | IC50 (µg/mL) | Reference |
| 9 | HeLa | 0.85 | [5] |
| 10 | HeLa | 4.36 | [5] |
| 9 | Fibroblast (Normal) | 4.49 | [5] |
| 10 | Fibroblast (Normal) | 5.22 | [5] |
Note: The structures for compounds 9 and 10 are complex fused benzo[f]benzo[2][6]imidazo[1,2-d][1][2]oxazepine derivatives.
Anti-inflammatory Activity
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
General Synthesis of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Ring System
A convenient synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core can be achieved through intramolecular cyclization reactions. One reported method involves the aluminium chloride mediated cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine.[8] Subsequent nucleophilic substitution of the benzotriazolyl group allows for the introduction of various substituents.[8] Alternative synthetic routes have also been developed for substituted derivatives.[9][10]
Trypanocidal Activity Assay (Alamar Blue Cell Viability Assay)
This assay quantitatively measures the proliferation of Trypanosoma brucei and is a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427)
-
Complete HMI-9 medium with 10% Fetal Bovine Serum (FBS)
-
AlamarBlue HS or AlamarBlue reagent
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed T. b. brucei in a 96-well plate at a suitable density in complete HMI-9 medium.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known trypanocidal drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well.
-
Incubation: Incubate for an additional 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).[1][11]
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Cytokine Release Assay (ELISA)
This protocol describes the measurement of TNF-α and IL-6 in the supernatant of cultured cells (e.g., macrophages or peripheral blood mononuclear cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Commercial ELISA kits for human or mouse TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a suitable time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[12][13] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the inhibitory effect of the compounds.
Signaling Pathways and Mechanisms of Action
Inhibition of PEX14-PEX5 Protein-Protein Interaction
The primary mechanism of trypanocidal activity for the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine series of compounds is the inhibition of the protein-protein interaction between PEX14 and PEX5.[4] PEX5 is a soluble receptor that recognizes and binds to proteins containing a peroxisomal targeting signal 1 (PTS1) in the cytoplasm. The PEX5-cargo complex then docks onto PEX14, a protein on the peroxisomal (in trypanosomes, glycosomal) membrane.[14][15] This interaction is crucial for the import of essential enzymes into the glycosome.[16] Inhibition of this interaction prevents proper protein import, leading to metabolic disruption and cell death.[3]
Caption: PEX14-PEX5 protein import pathway and its inhibition by benzoxazepine analogs.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2,3,4,5-tetrahydro-1,4-benzoxazepine analogs.
Caption: A representative experimental workflow for the development of benzoxazepine analogs.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 8. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Recombinant human peroxisomal targeting signal receptor PEX5. Structural basis for interaction of PEX5 with PEX14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of Pex5p, the type 1 peroxisome targeting signal receptor, with the peroxisomal membrane proteins Pex14p and Pex13p - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Pharmacological Profile of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the publicly available information regarding the preliminary pharmacological profile of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride. Despite extensive searches of scientific literature and chemical databases, no specific pharmacological data, such as receptor binding affinities, in vitro or in vivo functional activity, or detailed experimental protocols for this specific compound, have been found. The available information suggests that 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its hydrochloride salt are primarily utilized as a chemical scaffold or intermediate in the synthesis of more complex, pharmacologically active derivatives. This document summarizes the chemical properties of the parent compound and highlights the pharmacological activities of some of its key derivatives that have been investigated for various therapeutic targets.
Introduction
The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fused benzene and oxazepine rings provide a three-dimensional structure that can be readily functionalized to interact with a variety of biological targets. The specific compound, this compound, represents the basic, unsubstituted form of this scaffold. While this compound is commercially available and listed in chemical databases, a detailed pharmacological characterization of the parent molecule itself is not present in the public domain. Its significance appears to lie in its role as a versatile building block for drug discovery and development.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem CID: 22237992 |
| Molecular Weight | 185.65 g/mol | PubChem CID: 22237992 |
| CAS Number | 17775-01-8 (for parent compound) | PubChem CID: 21882775 |
| Canonical SMILES | C1COC2=CC=CC=C2CN1.Cl | PubChem CID: 22237992 |
| InChIKey | HDVHFHONOKCUHQ-UHFFFAOYSA-N (for parent compound) | PubChem CID: 21882775 |
Pharmacological Profile: A Focus on Derivatives
While this compound itself lacks a documented pharmacological profile, its derivatives have been synthesized and evaluated for a range of biological activities. This indicates that the core scaffold is amenable to chemical modifications that impart specific pharmacological properties. The general workflow for the development of such derivatives can be conceptualized as follows:
An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The following sections detail various synthetic strategies, complete with experimental protocols and comparative data to aid in the selection and optimization of synthetic methodologies.
Introduction
The 2,3,4,5-tetrahydro-1,4-benzoxazepine nucleus is a privileged scaffold found in a variety of biologically active compounds. Its unique seven-membered ring structure, fused to a benzene ring and containing both oxygen and nitrogen heteroatoms, imparts specific conformational properties that are of interest in the design of novel therapeutics. The hydrochloride salt form is often preferred for its improved solubility and stability, making it suitable for pharmaceutical development. This document outlines the most common and effective methods for the synthesis of this important compound.
Key Synthetic Strategies
Several synthetic strategies have been successfully employed to construct the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system. The most prominent of these include:
-
Reduction of 1,4-Benzoxazepinone Precursors: This is a widely used and versatile method that involves the synthesis of a lactam intermediate (a 1,4-benzoxazepinone) followed by its reduction to the desired saturated heterocyclic amine.
-
Intramolecular Reductive Amination: This approach involves the formation of the seven-membered ring through the intramolecular reaction of an amine with a carbonyl group within the same molecule, followed by reduction of the resulting imine.
-
Intramolecular Cyclization Reactions: Various other intramolecular cyclization strategies can be employed, leveraging different functional group transformations to form the heterocyclic ring.
The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability of the process.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data from various reported syntheses of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its derivatives, providing a comparative overview of the different methodologies.
| Route | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Lactam Reduction | 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | 1. Borane (BH₃) 2. Hydrochloric acid (HCl) | Tetrahydrofuran (THF) | 1. Reflux, 4 h 2. 0°C to reflux, 1 h | 96% (of the free base) | (Not explicitly stated for hydrochloride) |
| Lactam Reduction | 2-Alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones | Lithium aluminum hydride (LiAlH₄) | Not specified | Not specified | Not specified | [1] |
| Telescoped Synthesis | tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1][2]oxazepine-4(5H)-carboxylate | Multiple steps | Not specified | Not specified | 63% (dihydrochloride salt of an amine derivative) | [1] |
| Intramolecular Cyclization | N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine | Aluminum chloride (AlCl₃) | Not specified | Not specified | Good yields | [2] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes discussed.
Route 1: Reduction of a 1,4-Benzoxazepinone Precursor
This two-step process involves the formation of a lactam intermediate, which is then reduced to the target compound.
Step 1: Synthesis of a 1,4-Benzoxazepinone (General Concept)
The lactam precursors can be synthesized through various methods, such as the Schmidt reaction of a corresponding chromanone or the cyclization of an appropriate amino acid derivative.
Step 2: Reduction of the Lactam to 2,3,4,5-Tetrahydro-1,4-benzoxazepine and Formation of the Hydrochloride Salt
This protocol is adapted from the synthesis of a substituted analog and illustrates the general procedure.
-
Materials:
-
7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
-
Borane solution (1 M in THF)
-
Hydrochloric acid (4 M)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one in THF.
-
Add the borane solution in THF.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add 4 M hydrochloric acid.
-
Heat the mixture at reflux for 1 hour.
-
Concentrate the reaction mixture by evaporation.
-
Dilute the residue with water and neutralize with solid sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases, dry over MgSO₄, and evaporate the solvent to yield the free base.
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a compatible solvent until precipitation is complete.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain this compound.
-
Route 2: Intramolecular Reductive Amination (Conceptual)
This route provides a convergent approach to the target molecule from a linear precursor containing both an amine and a carbonyl group.[3]
-
Starting Material: A suitable precursor such as 2-(2-aminoethoxy)benzaldehyde.
-
General Procedure:
-
Dissolve the amino-aldehyde precursor in a suitable solvent (e.g., methanol, dichloroethane).
-
The intramolecular imine or enamine formation can be facilitated by gentle heating or the presence of a mild acid catalyst.
-
Add a reducing agent, such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, to the reaction mixture. The choice of reducing agent is crucial to selectively reduce the iminium ion in the presence of the aldehyde.[4][5]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching any excess reducing agent, followed by extraction and purification of the free base.
-
Formation of the hydrochloride salt is achieved as described in Route 1.
-
Synthetic Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.
Caption: Synthetic workflow for the reduction of a 1,4-benzoxazepinone precursor.
Caption: Conceptual workflow for intramolecular reductive amination.
Conclusion
The synthesis of this compound can be achieved through several reliable synthetic routes. The reduction of a lactam precursor is a well-established and high-yielding method, while intramolecular reductive amination offers a more convergent approach. The choice of a specific route will be guided by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required purity of the final product. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
CAS number and identifiers for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, including its chemical identifiers, and explores the synthesis and biological activities of its derivatives, highlighting the potential of this scaffold in medicinal chemistry.
Chemical Identifiers and Properties
This compound is a heterocyclic compound. The core structure, 2,3,4,5-Tetrahydro-1,4-benzoxazepine, serves as a valuable scaffold for the synthesis of various derivatives with potential therapeutic applications.
| Identifier | Value |
| CAS Number | 21767-41-9[1] |
| Chemical Formula | C₉H₁₁NO·HCl[1] |
| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride[1] |
| PubChem CID | 22237992[1] |
Free Base Form (2,3,4,5-Tetrahydro-1,4-benzoxazepine):
| Identifier | Value |
| CAS Number | 17775-01-8[2] |
| Chemical Formula | C₉H₁₁NO[2] |
| Molecular Weight | 149.19 g/mol [2] |
| PubChem CID | 21882775[2] |
| InChI | InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2[2] |
| SMILES | C1COC2=CC=CC=C2CN1[2] |
Synthesis of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Scaffold
A key application of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core is in the synthesis of substituted derivatives for biological screening. A notable synthetic route has been developed for the creation of antileishmanial agents based on this scaffold.[3]
Experimental Protocol: Synthesis of a Substituted Benzoxazepine Derivative
The following protocol describes the synthesis of a key intermediate in the development of 4,7,9-trisubstituted benzoxazepines.[3] This multi-step synthesis illustrates a practical approach to functionalizing the core scaffold.
-
Boc-Deprotection: The starting material is deprotected to expose a reactive amine group.
-
Reductive Amination: The deprotected intermediate undergoes reductive amination using sodium borohydride in methanol to yield the benzoxazepine ring.[3]
-
Demethylation: The resulting compound is demethylated in the presence of aluminum chloride and 1-dodecanethiol to provide a key intermediate for further modification.[3]
-
Amidation: The demethylated benzoxazepine is then amidated with 2-(3,5-dimethylisoxazol-4-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N,N-diisopropylethylamine.[3]
-
Suzuki Coupling: Finally, palladium-catalyzed Suzuki coupling with various aromatic boronic esters is employed to introduce further diversity at other positions of the scaffold.[3]
References
- 1. This compound | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the potential use of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride in common drug discovery assays. The benzoxazepine core is a key structural motif found in compounds developed as kinase inhibitors and trypanocidal agents. The following protocols are adapted from established methodologies for related compounds and can be optimized for the specific investigation of this compound.
Kinase Inhibition Assays
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is present in several kinase inhibitors. The following are generalized protocols for assessing the inhibitory activity of this compound against a kinase of interest.
Data Presentation: Hypothetical Kinase Inhibition Profile
The following table illustrates how to present kinase inhibition data for this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | This compound IC50 (µM) |
| Kinase A | Experimental Value |
| Kinase B | Experimental Value |
| Kinase C | Experimental Value |
Experimental Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a common method for quantifying kinase activity by detecting the phosphorylation of a substrate.
Materials:
-
This compound
-
Kinase of interest
-
Biotinylated substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
HTRF detection buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate and ATP (at their respective Km concentrations, if known) in kinase assay buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection mix (containing Eu3+-cryptate labeled antibody and Streptavidin-XL665 in HTRF detection buffer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio: (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using appropriate software.
-
Visualization of Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro HTRF kinase inhibition assay.
Trypanocidal Activity Assays
Derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The following protocols are designed to assess the trypanocidal potential of this compound.
Data Presentation: Hypothetical Trypanocidal Activity
This table provides a template for presenting data from trypanocidal assays. The IC50 value represents the concentration of the compound that inhibits 50% of the parasite's growth, while the CC50 value indicates the concentration that is cytotoxic to 50% of the host cells. The Selectivity Index (SI) is the ratio of CC50 to IC50.
| Assay | IC50 (µM) | CC50 (µM, Vero cells) | Selectivity Index (SI) |
| Anti-amastigote | Experimental Value | Experimental Value | Calculated Value |
| Anti-trypomastigote | Experimental Value | Experimental Value | Calculated Value |
Experimental Protocol 2: In Vitro Anti-Trypanosoma cruzi Assay
This protocol details the screening of the compound against the intracellular amastigote form of T. cruzi.
Materials:
-
This compound
-
Vero cells (or another suitable host cell line)
-
Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Assay medium (e.g., RPMI 1640 with 10% FBS)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40 (NP-40)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Add the compound to a 96-well plate and perform serial dilutions in the assay medium to achieve the desired concentration range.
-
-
Infection of Host Cells:
-
Harvest and count Vero cells.
-
Collect and count T. cruzi trypomastigotes.
-
Simultaneously add 50,000 Vero cells and 50,000 trypomastigotes to each well of the plate containing the compound (Multiplicity of Infection = 1). The final volume should be 200 µL per well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 96 hours.
-
-
Detection:
-
After incubation, add 50 µL of assay medium containing 0.25% NP-40 and 500 µM CPRG to each well.
-
Incubate the plates at 37°C for 4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to untreated controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Protocol 3: Cytotoxicity Assay
It is crucial to assess the toxicity of the compound against the host cells to determine its selectivity.
Materials:
-
This compound
-
Vero cells
-
Assay medium
-
Resazurin solution
-
96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed 50,000 Vero cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the diluted compound to the wells containing the cells.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a 5% CO2 atmosphere.
-
-
Detection:
-
Add 20 µL of Resazurin solution to each well and incubate for 4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (560 nm excitation / 590 nm emission).
-
Calculate the percentage of cell viability for each compound concentration relative to untreated controls.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
Visualization of Trypanocidal Assay Logical Flow
Caption: Logical workflow for evaluating the trypanocidal activity and selectivity.
Application Notes & Protocols for In Vivo Evaluation of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride in Rats
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting initial in vivo studies of the novel compound 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride in rat models. As specific in vivo data for this compound is not yet publicly available, this guide establishes a foundational framework based on established best practices and regulatory guidelines. The protocols herein are designed as a self-validating system, where early safety and tolerability data inform the design of subsequent pharmacokinetic and pharmacodynamic evaluations. We emphasize ethical considerations, robust experimental design, and detailed, field-proven methodologies to ensure the generation of high-quality, reproducible data for this novel chemical entity.
Introduction and Rationale
This compound is a heterocyclic compound belonging to the benzoxazepine class.[1][2][3] Molecules with similar scaffolds, such as benzothiazepines and benzodiazepines, have demonstrated a wide range of pharmacological activities, including calcium channel blocking and antihypertensive effects.[4][5] Furthermore, related structures have been investigated for activity against central nervous system (CNS) disorders and as trypanocidal agents.[6] Given this precedent, this compound warrants in vivo investigation to characterize its safety profile, pharmacokinetic (PK) behavior, and potential therapeutic effects.
The following protocols are designed to guide the logical progression of an initial preclinical evaluation in rats, a commonly used and well-characterized species in toxicology and pharmacology.[7] The overall workflow is designed to maximize data acquisition while adhering to the highest ethical standards of animal welfare.
Ethical Considerations: The 3Rs Principle
All animal studies must be conducted in strict adherence to institutional, national, and international ethical guidelines.[8][9] The principles of the "3Rs" (Replacement, Reduction, and Refinement) are paramount.[10][11]
-
Replacement: In vivo studies should only be conducted after exhaustive in vitro and in silico analyses have provided a strong rationale.
-
Reduction: Experimental designs must be statistically robust to use the minimum number of animals necessary to achieve scientifically valid results.[11]
-
Refinement: Procedures must be optimized to minimize any potential pain, suffering, or distress to the animals. This includes proper handling, appropriate use of anesthesia, and defining humane endpoints.[11]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board before initiation.[12]
Overall Experimental Workflow
The in vivo evaluation of a novel compound follows a tiered approach. Data from each stage informs the design and execution of the next, ensuring a scientifically and ethically sound investigation.
Caption: Tiered workflow for initial in vivo evaluation.
Phase 1: Safety & Tolerability Assessment
The primary goal of this phase is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Protocol: Dose Formulation and Vehicle Selection
The physicochemical properties of this compound will dictate the choice of vehicle. As a hydrochloride salt, it is anticipated to have some aqueous solubility.
Objective: To prepare a homogenous, stable formulation suitable for administration.
Step-by-Step Protocol:
-
Solubility Testing: Assess the solubility of the test compound in common preclinical vehicles (e.g., Water for Injection, 0.9% Saline, 0.5% w/v Methylcellulose, 5% DMSO/95% Saline).
-
Vehicle Selection: Choose the simplest aqueous vehicle that achieves the required concentration. For oral dosing, a suspension in 0.5% methylcellulose is often suitable if solubility is limited. For intravenous administration, the compound must be fully solubilized.[12]
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
If creating a suspension, use a mortar and pestle to wet the powder with a small amount of vehicle before gradually adding the remaining volume to prevent clumping.
-
If creating a solution, add the vehicle and use a vortex mixer or sonicator to facilitate dissolution. Adjust pH to a physiological range (approx. 7.4) if necessary.
-
-
Stability Check: Visually inspect the formulation for homogeneity and precipitation before each use. For longer studies, analytical confirmation of concentration and stability is required.
Protocol: Acute Oral Toxicity Study (OECD 423 Method)
This study provides an initial estimate of the compound's intrinsic toxicity and helps classify it according to the Globally Harmonised System (GHS).[6][13] The Acute Toxic Class Method (OECD 423) is used to reduce animal numbers.[13]
Objective: To determine the acute toxic potential of the compound after a single oral dose and to identify a starting dose for subsequent studies.
Experimental Design:
-
Species: Wistar or Sprague-Dawley rats (nulliparous, non-pregnant females are typically used first).[6]
-
Animals/Group: 3.
-
Route: Oral (PO) gavage.
-
Dose Levels: Stepwise procedure starting with a default of 300 mg/kg, or other levels (5, 50, 2000 mg/kg) if prior information suggests a different starting point.[2]
-
Observation Period: 14 days.[11]
Caption: Decision logic for OECD 423 Acute Toxic Class Method.
Step-by-Step Protocol:
-
Animal Preparation: Fast rats overnight (food, not water).[13] Record initial body weight.
-
Dosing: Administer a single dose via oral gavage. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[4]
-
Post-Dose Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[2]
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions).
-
Continue daily observations for 14 days.
-
-
Body Weight: Record body weight on Days 0, 7, and 14 to assess for recovery or persistent toxicity.[2]
-
Terminal Procedures: At Day 14, euthanize all surviving animals and perform a gross necropsy, examining external surfaces, orifices, and all major organs.[11]
Phase 2: Pharmacokinetic (PK) Studies
PK studies describe what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). This is essential for relating dose to exposure and, ultimately, to effect.
Protocol: Single-Dose Pharmacokinetic Study
Objective: To determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).
Experimental Design:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Groups (Example):
-
Group 1: 2 mg/kg, Intravenous (IV) bolus (n=3-4 rats).
-
Group 2: 10 mg/kg, Oral (PO) gavage (n=3-4 rats).
-
-
Blood Sampling: A sparse sampling design may be used, but serial sampling from cannulated animals provides the most robust data.
-
Sample Collection: Collect approximately 100-200 µL of whole blood at each time point into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Sampling Time Points (Example):
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[14]
-
| Parameter | Route of Administration | Recommended Needle Size (Gauge) | Max Volume (Adult Rat) |
| Intravenous (IV) | Lateral Tail Vein | 27-30 | 5 mL/kg (bolus) |
| Oral (PO) Gavage | Stomach | 20-22 (with ball tip) | 10 mL/kg |
| Intraperitoneal (IP) | Peritoneal Cavity | 25-27 | 10 mL/kg |
| Table 1: Common Administration Routes and Parameters for Rats. |
Step-by-Step Protocol:
-
Animal Preparation: Acclimatize animals and fast overnight for PO group. IV cannulation (e.g., jugular vein) may be performed 24 hours prior to the study.
-
Dosing: Administer the compound via the specified route. Record the exact time of dosing.
-
Blood Collection:
-
Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
-
Data Analysis: Use non-compartmental analysis (NCA) software to calculate PK parameters.[16] Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[14]
Application Note: Bioanalytical Method Development
A sensitive and specific assay is required to quantify the compound in plasma. High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is the standard.
-
Extraction: Develop a robust method to extract the compound from plasma, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatography: Select an appropriate HPLC column and mobile phase to achieve good peak shape and separation from endogenous plasma components.
-
Mass Spectrometry: Optimize MS parameters (e.g., parent and product ions for Multiple Reaction Monitoring - MRM) for both the analyte and a suitable internal standard to ensure sensitivity and specificity.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Phase 3: Pharmacodynamic (PD) & Genotoxicity Screening
Based on the structural class, initial screening for CNS effects and genotoxic potential is warranted. Doses for these studies should be selected based on the MTD and PK data to ensure relevant exposures are achieved.
Protocol: CNS Safety Pharmacology Screen (Functional Observational Battery)
This screen assesses potential adverse effects on the central nervous system.[17] It involves a series of non-invasive observations and measurements.
Objective: To identify potential CNS stimulant, depressant, or other neurobehavioral effects.
Step-by-Step Protocol:
-
Animal Preparation & Dosing: Use at least three dose levels (e.g., low, mid, high) and a vehicle control group (n=6-8/group). Doses should span the anticipated therapeutic range up to the MTD.
-
Observations: Perform observations at the time of anticipated peak plasma concentration (Tmax) determined from the PK study.
-
Functional Observational Battery (FOB): Systematically assess and score the following:
-
Home Cage: Posture, activity level, tremors, convulsions.
-
Handling: Ease of removal from cage, muscle tone.
-
Open Field: Locomotor activity, rearing, grooming, urination/defecation, gait abnormalities.[17]
-
Sensory/Motor Reflexes: Approach response, touch response, righting reflex, grip strength, motor coordination (e.g., rotarod test).[17]
-
Autonomic: Piloerection, pupil size, salivation, body temperature.[17]
-
-
Data Analysis: Compare scores and measurements between treated and control groups to identify dose-dependent effects.
Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus caused by the test compound.[18][19]
Objective: To evaluate the genotoxic potential of the compound.
Experimental Design:
-
Species: Rat or mouse.
-
Tissue: Bone marrow or peripheral blood.[19]
-
Dose Levels: At least three dose levels, typically up to the MTD, plus vehicle and a known positive control (e.g., cyclophosphamide).[18]
-
Sampling Time: Typically 24 and 48 hours after the final dose.[18]
Step-by-Step Protocol:
-
Dosing: Administer the test compound, vehicle, or positive control, often via the intended clinical route or the route that gives the highest systemic exposure. Two doses 24 hours apart is a common regimen.
-
Tissue Collection: At the designated sampling time, euthanize the animals.
-
Bone Marrow: Aspirate bone marrow from the femurs into a small volume of fetal bovine serum.[20]
-
Peripheral Blood: Collect via cardiac puncture.
-
-
Slide Preparation: Create thin smears of the bone marrow cell suspension or blood on microscope slides.
-
Staining: Fix and stain the slides using a method that differentiates polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes (NCEs) (e.g., Giemsa, Acridine Orange).[21]
-
Microscopic Analysis:
-
Score at least 4000 PCEs per animal for the presence of micronuclei.[18]
-
Calculate the ratio of PCEs to NCEs to assess for bone marrow toxicity.
-
-
Data Interpretation: A positive result is a dose-related increase in the frequency of micronucleated PCEs that is statistically significant compared to the vehicle control.[19]
Conclusion
This application guide provides a foundational, step-wise approach for the initial in vivo characterization of this compound in rats. By systematically evaluating the compound's safety, pharmacokinetic profile, and preliminary pharmacodynamic and genotoxic potential, researchers can make informed go/no-go decisions for further development. Adherence to these robust, ethically-grounded protocols will ensure the generation of high-quality data essential for advancing novel chemical entities toward therapeutic application.
References
- 1. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. fda.gov [fda.gov]
- 5. Clinical Pathology of the Rat | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Tissue Sampling and Processing for Histopathology Evaluation | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. inotiv.com [inotiv.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
analytical methods for quantification of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
An overview of analytical methodologies for the quantification of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride is provided for researchers, scientists, and professionals in drug development. This guide offers detailed application notes and protocols for various analytical techniques, though specific validated methods for this compound are not publicly available. The information is based on established methods for structurally related benzoxazepine and benzodiazepine derivatives.
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of benzodiazepine and its derivatives, offering high resolution and sensitivity.[1][2] A reversed-phase HPLC method using a C18 column is a common starting point for the separation of such compounds.[3] Detection is typically achieved using a UV detector, as the aromatic ring in this compound is expected to have a significant UV absorbance.
For method development, a systematic approach is required to optimize the mobile phase composition (e.g., acetonitrile or methanol mixed with an aqueous buffer), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.[4] Validation of the developed method should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
Experimental Protocol: HPLC Method Development and Validation
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Chemicals and Reagents:
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade buffers (e.g., phosphate, acetate).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 3.0). A typical starting point could be a 50:50 (v/v) mixture.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for maximum absorbance (likely between 220-280 nm).
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). For a simple formulation, dissolution in the mobile phase followed by filtration may be sufficient. For complex matrices, extraction techniques like liquid-liquid extraction or solid-phase extraction (SPE) might be necessary.[2]
5. Method Validation:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution.
-
Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of benzodiazepines and related compounds, offering high sensitivity and specificity.[1] This technique is particularly useful for complex matrices. However, a key consideration for GC-MS analysis is the thermal stability and volatility of the analyte. For compounds that are not sufficiently volatile or are thermally labile, derivatization may be necessary to improve their chromatographic properties.[1]
Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a characteristic fragmentation pattern that serves as a fingerprint for the compound, aiding in its identification.[6] For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.
Experimental Protocol: GC-MS Method Development and Validation
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Autosampler.
-
Analytical balance.
-
Vortex mixer and centrifuge.
2. Chemicals and Reagents:
-
This compound reference standard.
-
High purity solvents (e.g., ethyl acetate, hexane, methanol).
-
Derivatizing agents (if necessary, e.g., BSTFA with 1% TMCS).
-
Internal standard (a structurally similar compound not present in the sample).
3. Chromatographic and Spectrometric Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan for initial identification of characteristic ions, then switch to Selected Ion Monitoring (SIM) for quantification.
4. Sample Preparation and Derivatization:
-
Extraction: For biological samples, liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte from the matrix.
-
Derivatization (if needed): After extraction and evaporation of the solvent, the residue can be reconstituted in a derivatizing agent and heated to complete the reaction.
-
Reconstitution: The final extract (or derivatized product) is reconstituted in a suitable solvent (e.g., ethyl acetate) for injection.
5. Method Validation:
-
Follow a similar validation procedure as outlined for the HPLC method, with appropriate modifications for a GC-MS method. This includes establishing linearity, accuracy, precision, and determining the LOD and LOQ.
Application Note 3: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method that can be used for the quantification of this compound, particularly in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.[5] The method relies on the principle that the analyte absorbs light in the UV-Vis region, and the absorbance is directly proportional to its concentration (Beer-Lambert law).
Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra and to reduce background interference.[8]
Experimental Protocol: UV-Vis Spectrophotometric Method Development and Validation
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Chemicals and Reagents:
-
This compound reference standard.
-
Spectroscopic grade solvents (e.g., methanol, ethanol, or a suitable buffer).
3. Method Development:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and stable, and which does not absorb in the same region as the analyte.
-
Determination of λmax: Prepare a dilute solution of the reference standard and scan the UV spectrum (e.g., from 200 to 400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of different concentrations and measure their absorbance at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.
4. Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets) and dissolve it in the chosen solvent.
-
The solution may need to be sonicated or shaken to ensure complete dissolution.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution to a concentration that falls within the linear range of the calibration curve.
5. Method Validation:
-
Validate the method for linearity, accuracy, precision, and specificity as described for the HPLC method. The specificity can be assessed by analyzing a placebo formulation.
Data Presentation
The quantitative data obtained from the validation of any of the above analytical methods should be summarized in clearly structured tables for easy comparison and reporting.
Table 1: System Suitability Parameters (for HPLC and GC-MS)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 | |
| % RSD of Replicate Injections | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area / Absorbance (Mean ± SD, n=3) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, Mean ± SD, n=3) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
| Low QC | ||
| Mid QC | ||
| High QC |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. aaup.edu [aaup.edu]
- 6. Mass spectrometry | Basicmedical Key [basicmedicalkey.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. researchgate.net [researchgate.net]
The Potential of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride in Neuroscience Research: An Overview of a Versatile Scaffold
While direct and extensive neuroscience research on 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride is not yet widely published, its core structure presents a compelling starting point for the development of novel therapeutics targeting the central nervous system. This document provides an overview of the available information on this compound and explores its potential applications in neuroscience by examining structurally related molecules with known neurological activity.
Chemical Identity and Properties
This compound is a heterocyclic compound with the chemical formula C9H12ClNO.[1] It belongs to the benzoxazepine class of molecules, which are characterized by a benzene ring fused to a seven-membered oxazepine ring.[2]
| Property | Value | Reference |
| Molecular Formula | C9H11NO (free base) | [3] |
| Molecular Weight | 149.19 g/mol (free base) | [3] |
| CAS Number | 17775-01-8 (free base) | [3] |
| Synonyms | 2,3,4,5-Tetrahydrobenzo[f][2][4]oxazepine | [3] |
Potential Applications in Neuroscience: A Landscape of Related Compounds
The therapeutic potential of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold in neuroscience can be inferred from the activities of similar compounds, particularly benzodiazepines and other benzoxazepine derivatives.
Anxiolytic and Sedative Properties
Benzodiazepines, which share a similar seven-membered ring structure, are widely known for their anxiolytic, sedative, hypnotic, and anticonvulsant effects.[5][6] These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6] While the specific interaction of 2,3,4,5-tetrahydro-1,4-benzoxazepine with GABA receptors is not documented, its structural similarity suggests a potential area for investigation.
Neurodegenerative Diseases
Derivatives of 1,5-benzoxazepines have been explored for their potential in treating neuronal disorders like Alzheimer's and Parkinson's disease.[7] These compounds may interact with G-protein-coupled receptors, which are implicated in the pathophysiology of these conditions.[7] Research into substituted benzothiazole derivatives has also shown promise in developing multifunctional agents for Parkinson's disease by targeting monoamine oxidase B (MAO-B).[8]
Antipsychotic Potential
The management of schizophrenia often involves medications that modulate dopamine and other neurotransmitter systems.[9] Some fused derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepines have been investigated for their central nervous system effects, including antipsychotic potential.[10] This suggests that the broader class of benzazepines and their analogues, including benzoxazepines, could serve as a foundation for developing novel antipsychotic agents.
Future Directions and Research Protocols
Given the nascent stage of research into the specific neurological effects of this compound, a systematic investigation is warranted. The following outlines a potential research workflow.
Figure 1. A generalized workflow for investigating the neuroscience applications of novel compounds.
Experimental Protocols
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to a panel of CNS receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A, GABA-A).
-
Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
2. In Vivo Behavioral Models (Example: Elevated Plus Maze for Anxiety):
-
Objective: To assess the anxiolytic-like effects of the compound in rodents.
-
Methodology:
-
Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.
-
Record the animal's behavior for a set duration (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways of Related Compounds
The signaling pathways modulated by structurally similar compounds offer insights into the potential mechanisms of action for this compound. For instance, the mechanism of benzodiazepines involves the allosteric modulation of the GABA-A receptor.
Figure 2. Simplified signaling pathway for GABA-A receptor modulation by benzodiazepines.
References
- 1. This compound | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 6. tsijournals.com [tsijournals.com]
- 7. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatria-danubina.com [psychiatria-danubina.com]
- 10. EP0351733B1 - Use of 2,3,4,5-tetrahydro-1H-3-benzazepines in the treatment of neurological disorders - Google Patents [patents.google.com]
Application Notes and Protocols: 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride as a Ligand for Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound with a scaffold that is present in various biologically active molecules. Its structural similarity to known central nervous system (CNS) active agents suggests its potential as a ligand for a variety of G-protein coupled receptors (GPCRs), such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. These receptors are critical targets in the development of therapeutics for neurological and psychiatric disorders. This document provides detailed protocols for utilizing this compound in receptor binding assays to determine its affinity and selectivity for these key CNS receptors.
Data Presentation: Hypothetical Binding Affinity Profile
As a novel compound, the specific binding affinities of this compound are yet to be extensively published. The following table represents a template for how binding data would be presented upon experimental determination. The values provided are for illustrative purposes only.
| Receptor Target | Radioligand | Kᵢ (nM) of Test Compound |
| Serotonin Receptors | ||
| 5-HT₁A | [³H]-8-OH-DPAT | Experimental Value |
| 5-HT₂A | [³H]-Ketanserin | Experimental Value |
| 5-HT₂C | [³H]-Mesulergine | Experimental Value |
| Dopamine Receptors | ||
| D₁ | [³H]-SCH23390 | Experimental Value |
| D₂ | [³H]-Spiperone | Experimental Value |
| D₃ | [³H]-7-OH-DPAT | Experimental Value |
| Adrenergic Receptors | ||
| α₁ | [³H]-Prazosin | Experimental Value |
| α₂ | [³H]-Rauwolscine | Experimental Value |
| β₁ | [³H]-CGP12177 | Experimental Value |
| β₂ | [³H]-ICI118,551 | Experimental Value |
Experimental Protocols
Membrane Preparation from Cultured Cells or Tissues
A critical first step for in vitro receptor binding assays is the preparation of cell membranes that contain the receptor of interest.[1]
Protocol:
-
Homogenization: Tissues or cultured cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors) to disrupt the cell membranes.[1][2]
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[1]
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away any remaining cytosolic components.[1]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[1][2]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[1][2]
Competition Radioligand Binding Assay
Competition binding assays are utilized to determine the affinity (Kᵢ) of an unlabeled test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.[1][3]
Protocol:
-
Assay Setup: The assay is typically carried out in 96-well plates in a final volume of 250 µL per well.[2]
-
Incubation Mixture: To each well, add:
-
150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).[2]
-
50 µL of this compound at various concentrations.
-
50 µL of the specific radioligand at a fixed concentration (typically at its Kₔ value).
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2]
-
Filtration: The incubation is terminated by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester. This separates the bound from the free radioligand.[2]
-
Washing: The filters are washed four times with ice-cold wash buffer.[2]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted in a scintillation counter.[2]
-
Data Analysis: Non-specific binding is subtracted from total binding to determine specific binding. The IC₅₀ values are calculated using non-linear regression analysis. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
Signaling Pathways and Experimental Workflow Visualizations
Dopamine Receptor Signaling
Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαₛ or Gαₒₗբ to activate adenylyl cyclase, leading to an increase in cAMP.[4][5] D2-like receptors, on the other hand, couple to Gαᵢ/ₒ to inhibit adenylyl cyclase and decrease cAMP levels.[5][6]
Caption: Dopamine Receptor Signaling Pathways.
Serotonin Receptor Signaling
Serotonin receptors are a large family of GPCRs (except for the 5-HT₃ receptor).[7][8] For example, 5-HT₁ receptors couple to Gαᵢ to inhibit adenylyl cyclase, while 5-HT₂ receptors couple to Gαₒ to activate phospholipase C (PLC), leading to the production of IP₃ and DAG.[8][9]
Caption: Serotonin Receptor Signaling Pathways.
Adrenergic Receptor Signaling
Adrenergic receptors are divided into α and β subtypes.[10] α₁ receptors couple to Gαₒ to activate PLC. α₂ receptors couple to Gαᵢ to inhibit adenylyl cyclase.[10] β receptors couple to Gαₛ to stimulate adenylyl cyclase.[11]
Caption: Adrenergic Receptor Signaling Pathways.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the logical steps involved in performing a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 7. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for analogs of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride. This class of compounds holds potential for modulating key biological targets within the central nervous system (CNS). The protocols detailed below are designed for identifying and characterizing the activity of these analogs on G-protein coupled receptors (GPCRs) and ion channels, which are frequently implicated in neurological and psychiatric disorders.
Introduction
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Analogs of the structurally related 2,3,4,5-tetrahydro-1H-3-benzazepine have been explored as imaging agents for NMDA receptors, and derivatives of 2,3,4,5-tetrahydro-2,3-benzodiazepine have shown anxiolytic properties, suggesting interactions with CNS targets.[1][2] Given this background, HTS campaigns for novel this compound analogs are logically directed towards GPCRs (such as serotonin, dopamine, and adrenergic receptors) and ion channels, which are critical for neuronal signaling.
This document outlines detailed protocols for primary HTS assays to identify active compounds ("hits") and secondary assays for hit confirmation and characterization.
Target Classes and Screening Strategies
The primary targets for screening 2,3,4,5-Tetrahydro-1,4-benzoxazepine analogs are broadly categorized into GPCRs and ion channels. The choice of assay will depend on the specific subtype of the receptor or channel being investigated.
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[3] Assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger concentrations (e.g., Ca²⁺, cAMP) or the recruitment of intracellular proteins (e.g., β-arrestin).
Ion Channels: Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane, essential for neuronal excitability. HTS assays for ion channels can directly measure ion flow or indirectly measure changes in membrane potential.[4]
Data Presentation
Quantitative data from HTS assays should be meticulously organized to facilitate the identification of promising lead compounds. The following tables provide templates for summarizing key parameters derived from dose-response analyses.
Table 1: Summary of Agonist Activity at Target GPCRs
| Compound ID | Target Receptor | Assay Type | EC₅₀ (nM) | Max Response (% of Control) | Hill Slope |
| TBO-001 | 5-HT₂A | Calcium Flux | 120 | 95 | 1.1 |
| TBO-002 | D₂ | cAMP Inhibition | 85 | 88 | 0.9 |
| TBO-003 | α₂A | β-Arrestin | 250 | 110 | 1.2 |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of Antagonist Activity at Target GPCRs
| Compound ID | Target Receptor | Assay Type | IC₅₀ (nM) | Min Response (% of Control) | Hill Slope |
| TBO-101 | 5-HT₂A | Calcium Flux | 45 | 5 | 1.0 |
| TBO-102 | D₂ | cAMP Inhibition | 92 | 12 | 0.8 |
| TBO-103 | β₁-Adrenergic | β-Arrestin | 150 | 8 | 1.1 |
| ... | ... | ... | ... | ... | ... |
Table 3: Summary of Activity at Target Ion Channels
| Compound ID | Target Channel | Assay Type | IC₅₀ / EC₅₀ (µM) | Effect (Inhibition/Activation) | Max Effect (%) |
| TBO-201 | Naᵥ1.7 | Membrane Potential | 1.2 | Inhibition | 98 |
| TBO-202 | Kᵥ7.2/7.3 | Automated Patch Clamp | 5.8 | Activation | 150 |
| TBO-203 | Caᵥ2.2 | Membrane Potential | 2.5 | Inhibition | 92 |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are designed for execution in 384-well microplates to maximize throughput.
Protocol 1: GPCR Calcium Flux Assay (Fluorescence-Based)
This assay is suitable for Gq-coupled GPCRs or engineered cell lines where Gi/Gs-coupled receptors are made to signal through the calcium pathway.[5][6][7][8]
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., 5-HT₂A receptor).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-8 Calcium Assay Kit.
-
Test compounds (this compound analogs) and reference ligands.
-
384-well black, clear-bottom microplates.
-
Fluorescent kinetic plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of Fluo-8 dye loading solution to each well. Incubate for 1 hour at 37°C.[8]
-
Compound Addition: Add 5 µL of test compounds at various concentrations to the assay plate. For antagonist screening, pre-incubate the plate with compounds for 15-30 minutes.
-
Agonist Addition (for antagonist screening): Add 5 µL of a known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically for 1-3 minutes using a fluorescent plate reader.
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence. For agonists, plot ΔF against the compound concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
Caption: Gq-protein coupled receptor signaling pathway.
Protocol 2: GPCR cAMP Accumulation Assay (HTRF)
This assay is suitable for Gs- and Gi-coupled GPCRs.[9][10][11]
Materials:
-
CHO-K1 cells stably expressing the target GPCR (e.g., Dopamine D₂ receptor).
-
cAMP HTRF Assay Kit.
-
Stimulation buffer.
-
Test compounds and reference ligands.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Resuspend cells in stimulation buffer to the desired concentration.
-
Compound Addition: Add 5 µL of test compounds to the wells.
-
Cell Addition: Add 5 µL of the cell suspension to each well.
-
Agonist/Forskolin Addition: For Gi-coupled receptor antagonist screening, add 5 µL of a known agonist. For Gs-coupled receptor antagonist screening or Gi-coupled agonist screening, add 5 µL of forskolin.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing the europium cryptate-labeled anti-cAMP antibody, followed by 5 µL of the d2-labeled cAMP.
-
Incubation: Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the compound concentration to determine EC₅₀ or IC₅₀ values.
Caption: Gs and Gi-coupled GPCR signaling pathways.
Protocol 3: GPCR β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the interaction of β-arrestin with an activated GPCR.[12][13][14][15][16]
Materials:
-
PathHunter β-arrestin cell line expressing the target GPCR.
-
Cell culture medium.
-
PathHunter detection reagents.
-
Test compounds and reference ligands.
-
384-well white, solid-bottom microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium and incubate overnight.
-
Compound Addition: Add 5 µL of test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add 12.5 µL of the PathHunter detection reagent mixture to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis: For agonists, plot the luminescence signal against the compound concentration to determine the EC₅₀. For antagonists, pre-incubate with the compound before adding a known agonist, and plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC₅₀.
Caption: β-Arrestin recruitment assay workflow.
Protocol 4: Ion Channel Membrane Potential Assay (Fluorescence-Based)
This assay is a common method for screening ion channel modulators by measuring changes in membrane potential.[4][17][18]
Materials:
-
HEK293 cells stably expressing the target ion channel (e.g., a voltage-gated sodium channel).
-
Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Activator (e.g., high potassium solution for potassium channels, veratridine for sodium channels).
-
Test compounds and reference ligands.
-
384-well black, clear-bottom microplates.
-
Fluorescent kinetic plate reader.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add 20 µL of the membrane potential dye solution. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add 5 µL of test compounds to the plate.
-
Activator Addition: Add 5 µL of the channel activator solution.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically.
Data Analysis: Calculate the change in fluorescence upon channel activation. For inhibitors, plot the percentage of inhibition of the activator-induced signal against the compound concentration to determine the IC₅₀. For activators, plot the increase in fluorescence against the compound concentration to determine the EC₅₀.
Protocol 5: Automated Patch Clamp Electrophysiology
This is a higher-content, lower-throughput secondary assay for confirming and characterizing the mechanism of action of hits from primary screens.[3][19][20][21]
Materials:
-
Cells expressing the target ion channel.
-
Automated patch-clamp system (e.g., Qube 384, SyncroPatch 384).
-
Appropriate internal and external recording solutions.
-
Test compounds and reference ligands.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells expressing the target ion channel.
-
System Setup: Prime the automated patch-clamp system with the internal and external solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation: The system will automatically establish whole-cell patch-clamp recordings.
-
Compound Application: Apply test compounds at various concentrations using the system's fluidics.
-
Data Acquisition: Record the ion channel currents in response to specific voltage protocols.
Data Analysis: Measure parameters such as peak current amplitude, channel inactivation, and shifts in the voltage-dependence of activation or inactivation. Plot the concentration-dependent effects of the compounds to determine IC₅₀ or EC₅₀ values and to elucidate the mechanism of action.
Caption: High-throughput screening workflow logic.
Conclusion
The provided application notes and protocols offer a robust framework for conducting high-throughput screening of this compound analogs against GPCR and ion channel targets. By employing these methodologies, researchers can efficiently identify and characterize novel modulators with potential therapeutic applications for a range of CNS disorders. Rigorous data analysis and follow-up studies will be crucial for advancing promising hits into lead optimization and further drug development.
References
- 1. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxcyte.com [maxcyte.com]
- 4. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. multispaninc.com [multispaninc.com]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 18. labinsights.nl [labinsights.nl]
- 19. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells [drugdiscoveryonline.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Radiolabeled 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a valuable tool in drug metabolism, pharmacokinetic (DMPK), and receptor binding studies. The following sections outline methods for introducing Carbon-14 ([¹⁴C]) and Tritium ([³H]) isotopes into the target molecule.
Introduction
2,3,4,5-Tetrahydro-1,4-benzoxazepine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. To elucidate their biological fate and mechanism of action, radiolabeled analogues are indispensable. This document details two primary strategies for the radiosynthesis of the title compound:
-
[¹⁴C] Labeling: Incorporation of a Carbon-14 atom into the benzoxazepine scaffold, typically achieved through the synthesis from a [¹⁴C]-labeled precursor. This method is advantageous for its stable labeling and is ideal for quantitative studies such as mass balance and metabolite profiling.
-
[³H] Labeling: Introduction of Tritium atoms, usually by catalytic reduction of an unsaturated precursor or dehalogenation. This approach can achieve very high specific activities, which is beneficial for receptor binding assays.
[¹⁴C] Synthesis of this compound
The synthesis of [¹⁴C]-2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride can be achieved via a multi-step synthesis starting from a commercially available [¹⁴C]-labeled precursor, such as [ring-U-¹⁴C]aniline.
Experimental Protocol
Step 1: Synthesis of [ring-U-¹⁴C]-2-Aminophenol
-
Reaction: [ring-U-¹⁴C]Aniline is hydroxylated at the ortho position. This can be achieved using various methods, including enzymatic hydroxylation or a multi-step chemical process involving protection, directed ortho-metalation, and subsequent oxidation.
-
Reagents and Conditions:
-
[ring-U-¹⁴C]Aniline
-
Protecting group (e.g., Boc anhydride)
-
Strong base (e.g., n-butyllithium)
-
Electrophilic oxygen source (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine)
-
Deprotection agent (e.g., trifluoroacetic acid)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: -78 °C to room temperature
-
-
Purification: The product is purified by column chromatography on silica gel.
Step 2: Synthesis of N-(2-hydroxy-[ring-U-¹⁴C]phenyl)-2-chloroacetamide
-
Reaction: The synthesized [ring-U-¹⁴C]-2-aminophenol is acylated with chloroacetyl chloride.
-
Reagents and Conditions:
-
[ring-U-¹⁴C]-2-Aminophenol
-
Chloroacetyl chloride
-
Base (e.g., triethylamine)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0 °C to room temperature
-
-
Purification: The crude product is purified by recrystallization.
Step 3: Synthesis of [¹⁴C]-2,3-dihydro-1,4-benzoxazepin-5(4H)-one
-
Reaction: Intramolecular cyclization of N-(2-hydroxy-[ring-U-¹⁴C]phenyl)-2-chloroacetamide is achieved under basic conditions.
-
Reagents and Conditions:
-
N-(2-hydroxy-[ring-U-¹⁴C]phenyl)-2-chloroacetamide
-
Base (e.g., sodium hydride)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Temperature: Room temperature to 60 °C
-
-
Purification: The product is isolated by extraction and purified by column chromatography.
Step 4: Synthesis of [¹⁴C]-2,3,4,5-Tetrahydro-1,4-benzoxazepine
-
Reaction: The lactam is reduced to the corresponding amine.
-
Reagents and Conditions:
-
[¹⁴C]-2,3-dihydro-1,4-benzoxazepin-5(4H)-one
-
Reducing agent (e.g., lithium aluminum hydride)
-
Solvent: Anhydrous THF
-
Temperature: 0 °C to reflux
-
-
Purification: The product is purified by column chromatography.
Step 5: Formation of [¹⁴C]-2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
-
Reaction: The free base is converted to its hydrochloride salt.
-
Reagents and Conditions:
-
[¹⁴C]-2,3,4,5-Tetrahydro-1,4-benzoxazepine
-
HCl in diethyl ether or isopropanol
-
Solvent: Diethyl ether
-
Temperature: 0 °C
-
-
Purification: The hydrochloride salt is collected by filtration and dried under vacuum.
Quantitative Data (Exemplary)
| Parameter | Value |
| Starting Material | [ring-U-¹⁴C]Aniline |
| Overall Radiochemical Yield | 15-25% |
| Specific Activity | 50-60 mCi/mmol |
| Radiochemical Purity | >98% (by HPLC and TLC) |
| Chemical Purity | >98% (by HPLC and NMR) |
Synthesis Workflow
Application Notes and Protocols for the Formulation of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound of interest in pharmacological research. Proper formulation is critical for ensuring accurate and reproducible results in preclinical animal studies. The hydrochloride salt form of an amine-containing compound generally confers improved aqueous solubility and stability compared to the free base. This document provides detailed protocols for the preparation of both oral and parenteral formulations of this compound suitable for administration in common laboratory animals. The selection of excipients and formulation methods is based on the physicochemical properties of the compound and general principles for formulating amine hydrochloride salts.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepine and its hydrochloride salt is presented below. This information is crucial for formulation design.
| Property | Value | Source |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine (Free Base) | ||
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Not specified | |
| Solubility | Predicted LogP: 1.49740 | [1] |
| This compound (Salt) | ||
| Molecular Formula | C₉H₁₂ClNO | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| Appearance | Not specified | |
| Solubility | Expected to be higher in aqueous solutions compared to the free base. |
Experimental Protocols
Oral Formulation Protocol
Oral administration is a common route for preclinical studies. The following protocol describes the preparation of a solution or suspension of this compound for oral gavage.
Materials:
-
This compound
-
Vehicle components (select one from the table below)
-
Calibrated balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
pH meter
-
Sterile, amber-colored storage vials
Procedure:
-
Vehicle Selection: Choose an appropriate vehicle based on the desired concentration and stability requirements. Common vehicles for oral formulations are listed in the table below.
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution/Suspension:
-
For solutions: Gradually add the weighed compound to the chosen vehicle in a volumetric flask while stirring continuously with a magnetic stirrer.
-
For suspensions: If the compound does not fully dissolve at the desired concentration, a suspending agent (e.g., methylcellulose) should be added to the vehicle prior to adding the test compound.
-
-
pH Adjustment (if necessary): For aqueous-based vehicles, measure the pH of the formulation. If necessary, adjust the pH using a suitable buffer (e.g., citrate or phosphate buffer) to enhance solubility and stability. For amine hydrochlorides, a slightly acidic pH (4-6) is often optimal.
-
Volume Adjustment: Once the compound is fully dissolved or uniformly suspended, add the vehicle to the final desired volume.
-
Storage: Transfer the formulation to a sterile, amber-colored vial to protect it from light and store at the recommended temperature (typically 2-8°C).
Table 1: Example Oral Formulation Compositions
| Vehicle Composition | Concentration Range (mg/mL) | Notes |
| Deionized Water | < 1 | For low doses where solubility is not a limiting factor. |
| 0.5% (w/v) Methylcellulose in Water | 1 - 10 | A common suspending vehicle for compounds with low aqueous solubility. |
| 20% (v/v) Polyethylene Glycol 400 (PEG 400) in Water | 1 - 20 | PEG 400 acts as a co-solvent to improve solubility.[5] |
| Saline (0.9% NaCl) with 5% (v/v) Tween 80 | 1 - 15 | Tween 80 is a surfactant that can aid in wetting and dissolution. |
Parenteral Formulation Protocol
Parenteral administration (e.g., intravenous, intraperitoneal) requires sterile and isotonic formulations.
Materials:
-
This compound
-
Parenteral grade vehicle components (select one from the table below)
-
Calibrated balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
pH meter
-
Sterile syringe filters (0.22 µm)
-
Sterile, sealed vials
Procedure:
-
Vehicle Preparation: Prepare the chosen parenteral vehicle. All components must be of parenteral grade.
-
Weighing: Aseptically weigh the required amount of this compound in a sterile environment.
-
Dissolution: Under aseptic conditions, gradually add the compound to the vehicle in a sterile volumetric flask while stirring.
-
pH and Tonicity Adjustment: Measure the pH and, if necessary, adjust with parenteral-grade buffers (e.g., sodium citrate, sodium phosphate) to a physiologically compatible range (typically pH 6.5-7.5).[6] If the solution is not isotonic, a tonicity-adjusting agent like sodium chloride or mannitol can be added.[6]
-
Sterile Filtration: Once the compound is completely dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.
-
Storage: Store the sterile formulation at the appropriate temperature (usually 2-8°C) and protect from light.
Table 2: Example Parenteral Formulation Compositions
| Vehicle Composition | Concentration Range (mg/mL) | Notes |
| Sterile Saline (0.9% NaCl) | < 5 | A common vehicle for water-soluble compounds. |
| 10% (v/v) Propylene Glycol in Sterile Water for Injection | 1 - 10 | Propylene glycol acts as a co-solvent.[6] |
| 5% (w/v) Dextrose in Water (D5W) | < 5 | An alternative isotonic vehicle. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 5 | Provides buffering capacity to maintain physiological pH. |
Visualizations
Caption: Workflow for Oral and Parenteral Formulation.
General Considerations
-
Solubility Testing: It is highly recommended to perform preliminary solubility studies of this compound in various vehicles to determine the optimal formulation for the desired dose.
-
Stability: The chemical stability of the formulation should be assessed, especially if it is to be stored for an extended period before use. This can involve analytical techniques such as HPLC to monitor the concentration of the active ingredient over time.
-
Animal Welfare: The final formulation should be well-tolerated by the animals. The volume and frequency of administration should be in accordance with institutional animal care and use committee (IACUC) guidelines. The osmolality and pH of parenteral formulations are particularly important to minimize irritation at the injection site.
-
Excipient Safety: All excipients used must be safe and approved for use in the intended animal species and route of administration.[7]
By following these protocols and considering the outlined factors, researchers can develop appropriate and reliable formulations of this compound for their animal studies, thereby ensuring the integrity and reproducibility of their experimental data.
References
- 1. 2,3,4,5-TETRAHYDROBENZO[F][1,4]OXAZEPINE | CAS#:17775-01-8 | Chemsrc [chemsrc.com]
- 2. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, scalable protocol for the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a versatile heterocyclic scaffold with potential applications in preclinical drug discovery. The described synthetic route is designed for scalability and reproducibility. Additionally, this document outlines detailed protocols for the initial preclinical evaluation of the compound's anti-cancer effects, including cytotoxicity screening, cell cycle analysis, and apoptosis induction.
I. Scalable Synthesis of this compound
The following multi-step synthesis protocol is designed for the efficient and scalable production of the target compound.
Synthetic Scheme
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on a popular two-step synthetic route: the formation of the lactam intermediate, 2,3-dihydro-1,4-benzoxazepin-5(4H)-one, followed by its reduction.
Issue 1: Low Yield of 2,3-dihydro-1,4-benzoxazepin-5(4H)-one (Lactam Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete reaction of 2-aminophenol and chloroacetyl chloride. | - Ensure anhydrous conditions: Moisture can hydrolyze chloroacetyl chloride. Use dry solvents and glassware. - Optimize base: A weak base like sodium bicarbonate is often used to neutralize the HCl byproduct. Ensure at least stoichiometric amounts are used. - Reaction temperature: The initial reaction is often carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Side reactions. | - Diacylation: Excess chloroacetyl chloride can lead to the formation of N,O-diacylated products. Add the chloroacetyl chloride dropwise to a solution of 2-aminophenol to maintain a low concentration. - Polymerization: High concentrations of reactants can lead to polymerization. Consider using higher dilution. |
| Difficult purification. | - Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. - Column chromatography: If recrystallization is ineffective, silica gel chromatography can be employed. |
Issue 2: Low Yield of 2,3,4,5-Tetrahydro-1,4-benzoxazepine during Reduction
| Potential Cause | Recommended Solution |
| Incomplete reduction of the lactam. | - Choice of reducing agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. Ensure it is fresh and handled under anhydrous conditions. Borane (BH3) in THF is a viable alternative that has shown high yields in similar systems.[1] - Reaction conditions: The reduction is typically performed in an anhydrous ether solvent like THF or diethyl ether. The reaction may require refluxing for several hours to go to completion. Monitor by TLC. |
| Degradation of the product during work-up. | - Careful quenching of LiAlH4: The excess LiAlH4 must be quenched carefully at low temperature. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). - pH adjustment: The final product is a base. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase. |
| Formation of side products. | - Over-reduction: While unlikely with a lactam, ensure the reaction is not run for an excessively long time. - Ring opening: Under harsh acidic conditions during workup, the ether linkage could potentially be cleaved. Use mild acidic conditions if an acid wash is necessary. |
Issue 3: Difficulty in Isolating this compound
| Potential Cause | Recommended Solution |
| Improper salt formation. | - Solvent choice: The hydrochloride salt is typically precipitated from a solution of the free base in a non-polar solvent (like diethyl ether or ethyl acetate) by the addition of a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol). - Stoichiometry: Use a slight excess of HCl to ensure complete protonation. |
| Product is an oil or does not precipitate. | - Concentration: The solution may be too dilute. Try concentrating the solution before or after the addition of HCl. - Trituration: If an oil forms, try triturating with a non-polar solvent like hexanes to induce crystallization. - Solvent change: If precipitation fails in one solvent, remove the solvent under reduced pressure and attempt precipitation from a different non-polar solvent. |
| Low purity of the final salt. | - Purify the free base first: Ensure the 2,3,4,5-Tetrahydro-1,4-benzoxazepine free base is pure before attempting salt formation. This can be achieved by column chromatography or distillation under reduced pressure. - Recrystallization of the salt: The hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a two-step process. The first step is the synthesis of the lactam intermediate, 2,3-dihydro-1,4-benzoxazepin-5(4H)-one, typically from 2-aminophenol and chloroacetyl chloride. The second step is the reduction of this lactam to the desired 2,3,4,5-Tetrahydro-1,4-benzoxazepine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). The final step is the formation of the hydrochloride salt by treating the purified free base with hydrochloric acid.
Q2: What are the critical safety precautions when using Lithium Aluminum Hydride (LiAlH4)?
LiAlH4 is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents to release flammable hydrogen gas. All reactions involving LiAlH4 must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Personal protective equipment, including a lab coat, safety glasses, and gloves, is essential. Always quench the reaction carefully at low temperatures by the slow, dropwise addition of a quenching agent.
Q3: Can other reducing agents be used instead of LiAlH4?
Yes, other reducing agents can be employed. Borane (BH3) in a solvent like tetrahydrofuran (THF) is a good alternative and has been reported to give high yields for the reduction of similar lactams.[1] For instance, the reduction of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one with borane in THF at reflux for 4 hours resulted in a 96% yield of the corresponding amine.[1]
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the lactam formation and the reduction steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q5: My final hydrochloride salt is off-white or yellowish. How can I improve the color?
The color is likely due to impurities. Purifying the free base by column chromatography or distillation before salt formation is the most effective way to obtain a pure, white hydrochloride salt. If the salt has already been formed, recrystallization from a suitable solvent system can help to remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dihydro-1,4-benzoxazepin-5(4H)-one
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To a stirred solution of 2-aminophenol (1 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add sodium bicarbonate (1.1 eq.).
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Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
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Filter the reaction mixture to remove the inorganic salts and wash the filter cake with the solvent.
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Wash the combined organic filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 2,3-dihydro-1,4-benzoxazepin-5(4H)-one by recrystallization or column chromatography.
Protocol 2: Reduction of 2,3-dihydro-1,4-benzoxazepin-5(4H)-one
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To a suspension of Lithium Aluminum Hydride (LiAlH4) (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2,3-dihydro-1,4-benzoxazepin-5(4H)-one (1 eq.) in anhydrous THF dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis shows complete conversion of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.
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Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.
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Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to obtain the crude 2,3,4,5-Tetrahydro-1,4-benzoxazepine as a free base.
Protocol 3: Formation of this compound
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Dissolve the purified 2,3,4,5-Tetrahydro-1,4-benzoxazepine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or a solution of HCl in isopropanol dropwise with stirring until the mixture becomes acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath or scratch the inside of the flask with a glass rod.
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Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the final product.
Data Presentation
Table 1: Comparison of Reducing Agents for Lactam Reduction
| Reducing Agent | Typical Solvent | Temperature | Reported Yield (for similar structures) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH4) | THF, Diethyl Ether | 0 °C to Reflux | Good to Excellent | Highly reactive, pyrophoric, requires strictly anhydrous conditions. |
| Borane (BH3) in THF | THF | Reflux | 96%[1] | Less reactive than LiAlH4, but still requires anhydrous conditions and careful handling. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low synthesis yield.
References
Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride.
Troubleshooting Guide
Problem: Oiling out during recrystallization
Q1: My this compound is oiling out from the recrystallization solvent instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue, especially with amine salts. It occurs when the solute separates from the solution as a liquid rather than a solid. Here are several strategies to address this:
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Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes the formation of an oil.
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Use a seed crystal: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.
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Adjust the solvent system: The choice of solvent is critical. Experiment with a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (an anti-solvent) in which the compound is insoluble (e.g., diethyl ether, toluene) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.[1]
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Increase the purity of the starting material: Impurities can significantly inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
Problem: Poor recovery after recrystallization
Q2: I am getting a very low yield after recrystallizing my this compound. How can I improve the recovery?
A2: Low recovery can be due to several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. A solution that is not saturated will result in a lower yield upon cooling.
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Premature crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
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Solubility in cold solvent: The compound may still have significant solubility in the chosen solvent even at low temperatures. Consider switching to a solvent in which the compound is less soluble when cold.
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Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Problem: Tailing or poor separation during column chromatography
Q3: When I try to purify this compound using silica gel column chromatography, I observe significant tailing of my product spot. How can I fix this?
A3: Tailing of amines on silica gel is a common problem due to the acidic nature of silica, which interacts strongly with basic compounds. Here are some solutions:
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Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia (often as a 7N solution in methanol), into your mobile phase can neutralize the acidic silanol groups on the silica surface, reducing tailing.
-
Use an alternative stationary phase:
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Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
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Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic analytes.
-
-
Reversed-phase chromatography: For highly polar amine hydrochlorides, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative. A mobile phase of water/acetonitrile or water/methanol with a suitable buffer is typically used.
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities I might encounter in the synthesis of this compound?
A4: The impurities will largely depend on the synthetic route employed. However, some common potential impurities are listed in the table below, based on a plausible synthetic pathway.
| Impurity Name | Potential Source |
| Unreacted starting materials | Incomplete reaction |
| N-acylated intermediate | Incomplete reduction of the amide |
| Over-alkylated products | Side reaction during N-alkylation steps |
| Ring-opened byproducts | Cleavage of the ether linkage under harsh acidic or basic conditions |
| Residual solvents | Incomplete removal after reaction or purification |
Q5: What are the recommended solvent systems for the recrystallization of this compound?
A5: As an amine hydrochloride, polar protic solvents are generally the most suitable. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Here is a summary of potential solvent systems.
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good dissolving power for amine salts at elevated temperatures. | May have moderate solubility at low temperatures, potentially reducing yield. |
| Isopropanol | Often provides good crystal formation. | Lower boiling point than ethanol, which can be a safety advantage. |
| Ethanol/Water | The addition of water can increase solubility at high temperatures. | The optimal ratio needs to be determined empirically; too much water can prevent crystallization. |
| Methanol/Diethyl Ether | A good solvent/anti-solvent system for highly soluble compounds. | Diethyl ether is highly flammable and volatile. |
Q6: Can I purify the free base of 2,3,4,5-Tetrahydro-1,4-benzoxazepine first and then form the hydrochloride salt?
A6: Yes, this is often a very effective strategy. The free base is typically less polar and more amenable to purification by standard silica gel chromatography. After obtaining the pure free base, the hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution. The resulting hydrochloride salt will often precipitate as a pure crystalline solid.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: Based on preliminary solubility tests, select a suitable polar solvent such as ethanol or isopropanol.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent.
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
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Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., ethanol, methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexanes). The two solvents must be miscible.
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Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
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Addition of Anti-Solvent: While the solution is still warm, slowly add the anti-solvent dropwise with stirring until the solution becomes persistently cloudy.
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect and dry the crystals as described in the single-solvent recrystallization protocol.
Visualizations
Caption: Purification workflow for this compound.
Caption: Plausible synthetic pathway and potential impurity sources.
References
stability issues and solutions for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter related to the stability of this compound.
Question 1: I am observing a loss of potency of my this compound solution over time. What could be the cause?
Answer: Loss of potency can be attributed to several degradation pathways. Based on the structure of this compound, the most probable causes are hydrolysis, oxidation, and photodegradation.
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Hydrolysis: The ether linkage in the benzoxazepine ring may be susceptible to cleavage under acidic conditions.[1][2][3][4] Although ethers are generally stable, the presence of the hydrochloride salt can create an acidic microenvironment, potentially catalyzing this degradation over time, especially in aqueous solutions.
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Oxidation: The secondary amine within the heterocyclic ring is a potential site for oxidation.[5][6][7][8] This can lead to the formation of N-oxides or other degradation products, particularly in the presence of oxygen, metal ions, or peroxide impurities from excipients.
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Photodegradation: Many heterocyclic compounds are sensitive to light.[9][10][11][12] Exposure to UV or even ambient light during storage or experimentation can induce degradation.
To identify the specific cause, a forced degradation study is recommended.
Question 2: My solid this compound has changed color (e.g., turned yellow or brown). What does this indicate?
Answer: Color change in the solid state often suggests degradation. This could be due to:
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Oxidation: Reaction with atmospheric oxygen can lead to colored degradation products. This process can be accelerated by exposure to light and humidity.
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Excipient Incompatibility: If the compound is in a formulation, it may be reacting with excipients. For example, amine salts can react with reducing sugars (like lactose) in a Maillard reaction, leading to browning.[13][14][15][16][17] Aldehyde impurities in excipients can also react with the secondary amine.
It is crucial to store the solid compound in a tightly sealed container, protected from light, and in a controlled environment (cool and dry). If in a formulation, a thorough excipient compatibility study should be performed.
Question 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound. How can I determine if these are degradation products?
Answer: The appearance of new peaks in a chromatogram is a strong indicator of degradation or the presence of impurities. To confirm if these are degradation products, you should perform a stability-indicating assay method (SIAM).[18][19][20][21] This involves:
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Forced Degradation Studies: Subjecting a pure sample of the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[22][23]
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Method Validation: Developing a chromatographic method that can separate the parent compound from all the generated degradation products. This demonstrates the specificity of your analytical method.
By comparing the chromatograms of your sample with those from the forced degradation study, you can identify the new peaks as specific degradation products.
Question 4: What are the optimal storage conditions for this compound to ensure its stability?
Answer: Based on its chemical structure, the following storage conditions are recommended:
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Temperature: Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage.
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Light: Protect from light by storing in an amber vial or a light-resistant container.
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for solutions.
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Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
For solutions, it is best to prepare them fresh. If storage is necessary, use a suitable solvent system (e.g., a buffered solution at an optimal pH, if determined) and store under the conditions mentioned above.
Summary of Potential Degradation Pathways
The following table summarizes the potential degradation pathways for this compound based on its functional groups.
| Degradation Pathway | Susceptible Functional Group | Triggering Conditions | Potential Degradation Products |
| Hydrolysis | Ether Linkage | Acidic pH, presence of water | Ring-opened products |
| Oxidation | Secondary Amine | Oxygen, metal ions, peroxides, light | N-oxides, imines, ring-opened products |
| Photodegradation | Aromatic Ring, Heterocycle | UV and/or visible light | Various complex degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Keep the mixture at 60°C for 24 hours.
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Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the mixture at 60°C for 24 hours.
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Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the mixture at room temperature for 24 hours.
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Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
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Place the solid compound in an oven at 105°C for 24 hours.
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Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
-
Photodegradation:
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Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours.
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Keep a control sample wrapped in aluminum foil at the same temperature.
-
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Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC with a photodiode array detector) to observe the extent of degradation and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
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Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
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Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
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Mobile Phase:
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Start with a gradient elution to separate peaks with different polarities.
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Mobile Phase A: 0.1% trifluoroacetic acid in water.
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Mobile Phase B: Acetonitrile.
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A typical starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan). A PDA detector is useful for identifying the optimal wavelength and for peak purity analysis.
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Method Optimization:
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Inject the stressed samples from the forced degradation study.
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Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and pH to achieve adequate resolution between the parent peak and all degradation product peaks.
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The method is considered stability-indicating when all peaks are well-resolved.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isfcppharmaspire.com [isfcppharmaspire.com]
- 15. scispace.com [scispace.com]
- 16. pharmtech.com [pharmtech.com]
- 17. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 18. ijsdr.org [ijsdr.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. ijcrt.org [ijcrt.org]
- 21. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 22. biomedres.us [biomedres.us]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting experimental variability with 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental variability encountered when working with 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). A concentration of 10 mM in 100% DMSO is a common starting point. For aqueous-based assays, subsequent dilutions should be made in the appropriate buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: This phenomenon, often called "crashing out," occurs when a compound is less soluble in the aqueous buffer than in the concentrated DMSO stock. To mitigate this, you can try several approaches:
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Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
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Use a co-solvent: In some biochemical assays, the addition of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility. However, this must be validated for compatibility with your specific assay.
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Prepare an intermediate dilution: Instead of a single large dilution, create an intermediate dilution of your stock in a mixture of your buffer and an organic solvent before the final dilution into the aqueous assay buffer.
Q3: How should I store the solid compound and its stock solutions to ensure stability?
A3: The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: I am seeing inconsistent results in my cell-based assays. What are the potential sources of this variability?
A4: Inconsistent results in cell-based assays can arise from several factors:
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Compound Instability: The compound may be unstable in your cell culture medium over the time course of the experiment. Consider performing a stability test of the compound in the medium.
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Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.
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Assay Protocol Variations: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability. Adhere strictly to a standardized protocol.
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Compound Purity: Impurities in your compound batch can have off-target effects. Verify the purity of your compound using analytical methods like HPLC or LC-MS.
Q5: What is the known mechanism of action for this compound?
A5: While the precise mechanism of action for this specific compound may still be under investigation, compounds with a benzoxazepine scaffold have been explored for a variety of biological activities, including as kinase inhibitors. It is hypothesized that this compound may act as an inhibitor of a specific signaling pathway involved in cell proliferation and survival. Further target deconvolution and validation experiments are necessary to confirm its molecular target.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
This guide addresses the common issue of compound precipitation during experimental workflows.
| Observation | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The compound has low aqueous solubility. | 1. Lower the final assay concentration. 2. Increase the final DMSO concentration (ensure it's below the cell toxicity threshold). 3. Perform a serial dilution in the assay buffer instead of a single large dilution. |
| The compound appears to be soluble initially but precipitates over time. | The compound is supersaturated and not stable in the aqueous solution. | 1. Reduce the final concentration. 2. For biochemical assays, consider adding a surfactant like Tween-20 at a low concentration (e.g., 0.01%). |
Issue 2: Inconsistent Biological Activity
This guide provides steps to diagnose and resolve variability in experimental results.
| Observation | Potential Cause | Recommended Action |
| High variability between replicate wells in the same experiment. | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. |
| Different IC50 values are obtained in repeat experiments. | 1. Changes in cell passage number or health. 2. Degradation of the compound stock solution. 3. Variation in assay incubation times. | 1. Use cells within a defined passage number range. 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Standardize all incubation times. |
| The compound shows activity in a biochemical assay but not in a cell-based assay. | 1. Poor cell permeability. 2. The compound is being actively transported out of the cells. 3. The compound is rapidly metabolized by the cells. | 1. Consider performing a cell permeability assay. 2. Investigate the involvement of efflux pumps. 3. Analyze the stability of the compound in the presence of cells or cell lysates. |
Data Presentation
The following tables provide hypothetical but representative data for this compound.
Table 1: Solubility Profile
| Solvent | Concentration (mM) | Observations |
| DMSO | 100 | Clear solution |
| Ethanol | 25 | Clear solution |
| PBS (pH 7.4) | <0.1 | Precipitation observed |
| Cell Culture Medium + 10% FBS | 0.2 | Appears soluble, may form fine precipitate over time |
Table 2: Stability in Different Conditions
| Condition | Incubation Time (hours) | Remaining Compound (%) |
| DMSO stock at -20°C | 72 | >99 |
| Aqueous buffer (pH 7.4) at RT | 24 | 85 |
| Cell Culture Medium at 37°C | 24 | 70 |
Experimental Protocols
Key Experiment: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Troubleshooting decision tree for experimental variability.
improving the signal-to-noise ratio in assays with 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
Technical Support Center: Optimizing Assay Signal-to-Noise Ratio
A Note on 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride: Our current documentation and the broader scientific literature do not indicate a standard application for this compound as a reagent for improving the signal-to-noise ratio in common assays. This compound is primarily investigated for its own biological and therapeutic properties. The following guide provides general principles and troubleshooting strategies for enhancing the signal-to-noise ratio in various experimental assays, which are applicable regardless of the specific compounds being tested.
Troubleshooting Guide: High Background and Low Signal
High background noise is a common issue that can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. This guide addresses frequent causes and provides systematic solutions.
Question: I am experiencing high background across my entire assay plate. What are the likely causes and how can I fix it?
Answer: High background across the plate is often due to issues with blocking, washing, or the concentrations of detection reagents. Here’s a step-by-step approach to troubleshoot this problem:
-
Inadequate Blocking: Unoccupied sites on the assay plate can bind antibodies non-specifically.
-
Solution: Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or non-fat milk) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[1][2][3] You can also try a different blocking agent, as some may be more effective for your specific system.[2][4][5][6]
-
-
Suboptimal Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[1]
-
Insufficient Washing: Inadequate washing can leave unbound antibodies and other reagents in the wells, contributing to high background.[10][11][12][13][14][15]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that the wells are completely filled with wash buffer during each step and that the buffer is thoroughly removed. Adding a mild detergent like Tween-20 to your wash buffer can also help reduce non-specific interactions.[11][13]
-
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated, leading to a consistently high signal.
-
Solution: Prepare fresh buffers for each experiment. Ensure your substrate is colorless before adding it to the plate.[14]
-
Question: My negative controls show a high signal. What should I investigate?
Answer: High signal in negative controls points towards non-specific binding of the detection reagents or cross-reactivity.
-
Secondary Antibody Non-Specific Binding: The secondary antibody may be binding to the plate or other reagents non-specifically.
-
Solution: Run a control where you omit the primary antibody. If you still observe a high signal, the issue is with the secondary antibody. Consider using a pre-adsorbed secondary antibody or changing the blocking buffer.
-
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample or on the plate.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal to the level of background noise.[3][17] A high S/N ratio indicates that the measured signal is strong relative to the background, which is crucial for assay sensitivity, accuracy, and reproducibility.[2][3]
Q2: How can I quantify the signal-to-noise ratio?
A2: A common way to calculate the S/N ratio is to divide the mean signal of your positive control or sample by the standard deviation of the signal from your negative control or blank wells. A ratio of 3:1 is often considered the limit of detection, while a ratio of 10:1 is typically required for reliable quantification.[18][19]
Q3: Can the type of microplate I use affect my signal-to-noise ratio?
A3: Yes, the binding properties of microplates can vary. High-binding plates are designed for optimal protein coating but can also contribute to higher background if not blocked effectively. It's important to use plates that are recommended for your specific assay type and to optimize blocking accordingly.
Q4: How do incubation times and temperatures affect my results?
A4: Both time and temperature can influence the binding kinetics of antibodies and the activity of enzymes. Longer incubation times or higher temperatures can sometimes increase the specific signal, but they can also elevate background noise.[13] It is essential to optimize these parameters for your specific assay to achieve the best balance.
Data Presentation: Impact of Optimization Steps on Signal-to-Noise Ratio
The following table provides hypothetical data to illustrate how common troubleshooting steps can improve the signal-to-noise ratio in a typical ELISA experiment.
| Condition | Signal (OD) | Background (OD) | Signal-to-Noise Ratio (S/N) | Analysis |
| Baseline | 0.850 | 0.300 | 2.8 | Low S/N, difficult to distinguish signal from background. |
| Increased Washing (3 to 5 cycles) | 0.820 | 0.150 | 5.5 | Reduced background, significant improvement in S/N. |
| Optimized Blocking (1% to 3% BSA) | 0.840 | 0.120 | 7.0 | Further reduction in background, leading to a better S/N. |
| Titrated Secondary Antibody (1:5,000 to 1:10,000) | 0.750 | 0.075 | 10.0 | Lowered both signal and background, but resulted in the highest S/N. |
Experimental Protocols
Protocol: Optimizing Antibody Concentration in an Indirect ELISA
This protocol outlines the steps to determine the optimal concentration of a primary antibody to maximize the signal-to-noise ratio.
-
Antigen Coating:
-
Coat the wells of a 96-well microplate with your antigen at a predetermined concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Titration:
-
Prepare a series of dilutions of your primary antibody in blocking buffer, ranging from a high concentration to a very low one (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000, 1:8000).
-
Add 100 µL of each dilution to a set of wells. Include a "no primary antibody" control for each dilution series, adding only blocking buffer to these wells to measure the background from the secondary antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a fixed, optimal concentration of the enzyme-conjugated secondary antibody to all wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
For each dilution, calculate the signal (absorbance of wells with primary antibody) and the noise (absorbance of wells without primary antibody).
-
Plot the signal and the signal-to-noise ratio against the antibody dilution. The optimal dilution is the one that gives the highest signal-to-noise ratio.
-
Visualizations
References
- 1. arp1.com [arp1.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Influence of Blocking Agents on Non-Specific Background of Polystyrene Microbeads in Serum Immunoassay | Scientific.Net [scientific.net]
- 5. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Optimizing Flow Cytometry Experiments – Reddot Biotech - Bio-Connect [bio-connect.nl]
- 10. benchchem.com [benchchem.com]
- 11. Washing of ELISA Plates – ELISA Tests [elisatests.in]
- 12. biocompare.com [biocompare.com]
- 13. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 14. sinobiological.com [sinobiological.com]
- 15. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
addressing solubility problems of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing in vitro solubility issues with 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in an organic solvent like DMSO, precipitates immediately when I add it to my aqueous buffer (e.g., PBS). Why is this happening and what can I do?
A1: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in a neat organic solvent is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate.[1]
Initial Troubleshooting Steps:
-
Reduce Final Organic Solvent Concentration: The most critical step is to minimize the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity and to minimize precipitation.[1]
-
Increase Stock Concentration: Prepare a more concentrated stock solution in your organic solvent. This allows you to add a smaller volume to your aqueous medium to reach the desired final concentration of your compound, thereby keeping the final organic solvent percentage low.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a small volume of buffer first while vortexing vigorously, and then bring it up to the final volume. This can sometimes prevent localized high concentrations that initiate precipitation.
Q2: How does pH affect the solubility of this compound?
A2: As a hydrochloride salt of a weakly basic compound, its solubility is highly pH-dependent.[2][3]
-
Low pH (Acidic Conditions): In acidic solutions (pH < pKa), the compound will exist predominantly in its protonated, ionized form. This cationic form is generally much more soluble in aqueous media. However, at very low pH, the presence of excess chloride ions from the buffer (if HCl is used for pH adjustment) can cause a "common ion effect," which can actually decrease the solubility of the hydrochloride salt.[2][4][5]
-
High pH (Neutral to Basic Conditions): As the pH increases towards and above the compound's pKa, it will deprotonate to form the free base. The free base form is typically less polar and significantly less soluble in water, which can lead to precipitation.[3] For weakly basic drugs, the solid phase in equilibrium with a saturated solution is the free base at higher pH values.[6]
Q3: What are the best initial co-solvents to try for improving solubility in my in vitro assays?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[7][8] The choice depends on the specific assay and tolerance of the biological system.
-
DMSO (Dimethyl sulfoxide): Widely used due to its high solubilizing power for a broad range of compounds.[8] However, it can be toxic to cells at concentrations above 0.5%-1.0%.[1]
-
Ethanol: A common and less toxic alternative to DMSO for many cell cultures.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents and are generally well-tolerated in many biological systems.
-
Propylene Glycol: Another frequently used co-solvent with a good safety profile.
It is crucial to always include a vehicle control (the same concentration of co-solvent without the compound) in your experiments to account for any effects of the solvent itself.
Q4: I've tried adjusting pH and using co-solvents with limited success. When should I consider using cyclodextrins?
A4: Cyclodextrins are an excellent next step when simpler methods are insufficient. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They work by encapsulating the poorly soluble drug molecule within this cavity, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[9][11][12]
Consider using cyclodextrins when:
-
You need to achieve a higher concentration of your compound in an aqueous solution than is possible with co-solvents alone.
-
The required concentration of organic co-solvent is toxic to your experimental system.
-
You need to improve the stability of the compound in solution.[9]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical research due to their high solubility and low toxicity compared to native β-cyclodextrin.[8][11]
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide provides a systematic workflow for addressing the common problem of a compound precipitating when its organic stock solution is diluted into an aqueous buffer for an in vitro experiment.
Caption: Troubleshooting workflow for addressing compound precipitation.
Data Presentation
Table 1: Illustrative Kinetic Solubility of a Weakly Basic HCl Salt in Common In Vitro Media
| Vehicle/Medium | Final Organic Solvent | Expected Kinetic Solubility (µg/mL) | Notes |
| Deionized Water | 0.5% DMSO | 5 - 20 | Baseline solubility of the free base may be low. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 0.5% DMSO | < 5 | At neutral pH, the compound converts to the less soluble free base, leading to lower solubility. |
| Citrate Buffer, pH 5.0 | 0.5% DMSO | > 100 | The acidic pH keeps the compound in its more soluble protonated (salt) form.[3] |
| PBS, pH 7.4 with 5% Ethanol | 0.5% DMSO, 5% EtOH | 15 - 40 | The addition of a co-solvent improves solubility compared to PBS alone.[7] |
| PBS, pH 7.4 with 2% HP-β-Cyclodextrin | 0.5% DMSO | > 150 | Cyclodextrins can significantly increase solubility, even at neutral pH.[10][11] |
Table 2: Properties of Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Derivative | Abbreviation | Relative Aqueous Solubility | Primary Use |
| β-Cyclodextrin | β-CD | Low | Limited use due to low solubility and potential nephrotoxicity.[11] |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Very High | Widely used; significantly improves solubility and has a good safety profile.[11] |
| Sulfobutylether-β-Cyclodextrin (sodium salt) | SBE-β-CD | Very High | Excellent for solubilizing basic drugs due to its anionic nature; very safe.[8] |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol determines the kinetic solubility of a compound, which is a measure of how much compound can be dissolved upon adding a concentrated DMSO stock to an aqueous buffer and is relevant for many in vitro screening assays.[13]
Caption: Experimental workflow for kinetic solubility determination.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a starting concentration of 200 µM with 2% DMSO.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours to allow it to reach equilibrium.
-
Measurement: Measure the turbidity of the solution in each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Analysis: The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.
Protocol 2: pH-Dependent Solubility Profile Determination
This protocol establishes the relationship between pH and the equilibrium solubility of the compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a buffer of a different pH value (e.g., buffers at pH 2, 4, 6, 7.4, 8, and 10).
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm filter.
-
Quantification: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each solution to generate the pH-solubility profile.
Protocol 3: Solubility Enhancement with Cyclodextrins
This protocol outlines a method to determine the extent to which a cyclodextrin can improve the solubility of the compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Methodology (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in a buffer of choice (e.g., PBS, pH 7.4).
-
Add Excess Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate: Shake the resulting suspensions at a constant temperature for 48-72 hours to reach equilibrium.
-
Sample and Analyze: Centrifuge and filter the samples as described in Protocol 2.
-
Quantify and Plot: Quantify the concentration of the dissolved compound in each sample using HPLC-UV. Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this "phase solubility diagram" provides information about the complexation efficiency.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. wisdomlib.org [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
minimizing off-target effects of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
A Guide to Investigating and Minimizing Off-Target Effects
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride and related compounds. While public information on the specific biological targets and off-target profile of this compound is limited, this document provides a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects based on established principles in pharmacology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern?
A1: Off-target effects are unintended interactions of a drug or compound with biomolecules other than its primary therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, or adverse side effects in clinical applications. Systematically identifying and minimizing these effects is crucial for validating research findings and ensuring the safety and efficacy of a potential therapeutic agent.[1][2]
Q2: I'm observing an unexpected or inconsistent phenotype in my cell-based assays. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of potential off-target activity. To dissect this, a multi-step approach is recommended:
-
Confirm On-Target Engagement: Use a direct binding assay or a cellular thermal shift assay (CETSA) to verify that the compound is engaging its intended target in your experimental system.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA/shRNA to knock down or knock out the intended target. The resulting phenotype should ideally mimic the one produced by your compound.[1] A significant discrepancy suggests off-target effects are at play.
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings by using a compound with a different chemical scaffold that targets the same protein.[1] If both molecules produce the same phenotype, it strengthens the evidence for an on-target effect.
Q3: How can I proactively screen for potential off-target interactions of this compound?
A3: Proactive screening is a key strategy to de-risk a compound early in development.[2][3] Consider the following approaches:
-
In Silico (Computational) Screening: Use ligand-based or structure-based computational models to predict potential interactions with a wide range of proteins.[3][4][5] These methods compare the compound's structure to databases of known ligands and protein binding sites.
-
Broad Panel Screening: Submit the compound to commercial services that offer large-scale screening panels. These can include kinase panels, GPCR panels, ion channel panels, and safety pharmacology panels that test against targets known to be associated with adverse drug reactions.[6]
-
Cell Microarray Platforms: Utilize technologies that screen your compound against thousands of human plasma membrane and secreted proteins expressed in human cells to identify off-target binding liabilities with a low false-positive rate.[7][8]
Q4: My compound shows high potency in a biochemical assay but weak activity in my cellular assay. What could be the issue?
A4: This discrepancy often points to issues with cell permeability, compound stability, or efflux by cellular transporters.[1]
-
Assess Cell Permeability: Perform assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can effectively cross the cell membrane.
-
Evaluate Metabolic Stability: Analyze the compound's stability in cell culture medium and in the presence of liver microsomes to check for rapid degradation.
-
Check for Efflux: Use cell lines that overexpress specific efflux pumps (e.g., P-glycoprotein) to see if your compound is being actively removed from the cell.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| High cellular toxicity at concentrations needed for on-target effect. | Off-target engagement of a protein essential for cell viability. | 1. Perform a broad off-target screening panel to identify problematic interactions.[6] 2. Conduct a dose-response curve to determine the therapeutic window (separation between efficacy and toxicity). 3. If an off-target is identified, use medicinal chemistry to modify the compound and reduce binding to the toxicity-related target. |
| Results are not reproducible between different cell lines. | Differential expression of on-target or off-target proteins. | 1. Use Western blot or qPCR to quantify the expression levels of your intended target in each cell line. 2. Select cell lines with high expression of the on-target protein and low or no expression of known problematic off-targets.[1] |
| Inconsistent results with different batches of the compound. | Impurities or degradation products in a specific batch may have their own biological activity. | 1. Verify the purity and identity of each batch using analytical methods like HPLC-MS and NMR. 2. Assess the stability of the compound under your specific experimental storage and handling conditions. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer without detergents.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blot or ELISA.
-
Data Interpretation: Binding of the compound stabilizes the target protein against heat-induced denaturation. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: High-Throughput Screening (HTS) Dose-Response for Selectivity
Objective: To determine the IC50 values of the compound against the primary target and a panel of suspected off-targets.
Methodology:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 8-point or 12-point curve is used. Use an acoustic dispenser to transfer nanoliter volumes of the compound dilutions into 384- or 1536-well assay plates.
-
Assay Components: Add the target protein (e.g., a recombinant enzyme), its substrate, and any necessary co-factors (e.g., ATP for kinases) to the wells.
-
Incubation: Incubate the plates for a predetermined time to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that generates a readable signal (e.g., luminescence, fluorescence, absorbance) proportional to enzyme activity.
-
Data Acquisition: Read the plates using a compatible plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (max inhibition) controls. Fit the dose-response data to a four-parameter logistic equation to calculate the IC50 value for each target.
Data Presentation
Table 1: Hypothetical Selectivity Profile of Compound X (A Tetrahydro-1,4-benzoxazepine Analog)
This table illustrates how to present selectivity data. A highly selective compound will show a large potency difference between its on-target and off-target interactions.
| Target | Target Class | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| Target A (On-Target) | Kinase | 15 | - |
| Off-Target B | Kinase | 850 | 57x |
| Off-Target C | Kinase | > 10,000 | > 667x |
| Off-Target D | GPCR | 2,300 | 153x |
| Off-Target E | Ion Channel | > 10,000 | > 667x |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. An artificial intelligence accelerated virtual screening platform for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. criver.com [criver.com]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
protocol refinement for reproducible results with 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine?
A1: Common starting materials for the synthesis of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine core include 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, which can be prepared from 4-chromanones via a Schmidt reaction or Beckmann rearrangement of the corresponding oxime.[1] Another approach involves the intramolecular cyclization of precursors like N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine.[2]
Q2: What are the typical reducing agents used for the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepines from their corresponding lactams (2,3-dihydro-1,4-benzoxazepin-5(4H)-ones)?
A2: Lithium aluminum hydride (LiAlH₄) is a commonly used reducing agent for the conversion of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones to 2,3,4,5-Tetrahydro-1,4-benzoxazepines.[1] Borane (BH₃) in tetrahydrofuran (THF) has also been reported for the reduction of similar lactam structures.[3]
Q3: How is the hydrochloride salt of 2,3,4,5-Tetrahydro-1,4-benzoxazepine typically prepared?
A3: The hydrochloride salt is generally prepared by treating a solution of the free base (2,3,4,5-Tetrahydro-1,4-benzoxazepine) in a suitable organic solvent, such as tetrahydrofuran (THF) or diethyl ether, with hydrochloric acid.[3]
Q4: What are some key analytical techniques to confirm the structure and purity of this compound?
A4: Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.
Troubleshooting Guide
Synthesis
Q: My reaction to reduce the lactam (2,3-dihydro-1,4-benzoxazepin-5(4H)-one) with LiAlH₄ is giving a low yield. What are the possible reasons and solutions?
A: Low yields in LiAlH₄ reductions can be attributed to several factors:
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Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, dry batch of LiAlH₄ and that all glassware is thoroughly dried.
-
Solvent Purity: The solvent, typically THF, must be anhydrous. Use freshly distilled or commercially available anhydrous THF.
-
Reaction Temperature: The reaction is often performed at reflux. Ensure the reaction is heated adequately for a sufficient duration to drive it to completion.
-
Work-up Procedure: The quenching of excess LiAlH₄ is critical. A careful, dropwise addition of water followed by an aqueous base solution (e.g., NaOH) at 0 °C is a standard procedure. Improper quenching can lead to the loss of product.
Q: I am observing multiple spots on my TLC plate after the reduction reaction. What could these be?
A: The presence of multiple spots on a TLC plate could indicate:
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Unreacted Starting Material: The spot corresponding to the starting lactam may still be present, indicating an incomplete reaction. Consider increasing the reaction time or the amount of reducing agent.
-
Side Products: Depending on the reaction conditions, side reactions may occur.
-
Degradation: The product might be unstable under the work-up conditions.
To identify the spots, you can run co-spots with your starting material. Purification by column chromatography is often necessary to isolate the desired product.
Purification
Q: I am having difficulty purifying 2,3,4,5-Tetrahydro-1,4-benzoxazepine by column chromatography. What solvent systems are recommended?
A: The choice of eluent for column chromatography depends on the polarity of your compound and the impurities. A common solvent system for purifying amine compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The addition of a small amount of a basic modifier, such as triethylamine (e.g., 0.1%), can help to prevent the product from streaking on the silica gel column.[3]
Q: My purified product is an oil, but the literature reports it as a solid. How can I induce crystallization?
A: If your purified free base is an oil, you can try the following to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.
-
Seeding: If you have a small crystal of the product, add it to the oil to act as a nucleation site.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the compound is poorly soluble and cool the mixture.
Alternatively, converting the free base to its hydrochloride salt will often yield a stable, crystalline solid that is easier to handle and purify by recrystallization.
Salt Formation
Q: When preparing the hydrochloride salt, I am getting a gummy precipitate instead of a crystalline solid. What can I do?
A: The formation of a gummy precipitate during salt formation can be due to:
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Solvent Choice: The solvent may not be optimal for crystallization. Try using a different solvent or a mixture of solvents. Diethyl ether is a common choice for precipitating hydrochloride salts.
-
Rate of Addition: Adding the hydrochloric acid solution too quickly can cause the product to crash out of solution as an oil. Try adding the acid dropwise with vigorous stirring.
-
Concentration: The concentration of the free base in the solvent might be too high. Diluting the solution before adding the acid can sometimes promote the formation of a crystalline solid.
Experimental Protocols
Table 1: Comparison of Synthetic Methodologies for Tetrahydro-1,4-benzoxazepine Derivatives
| Starting Material | Key Transformation | Reagents and Conditions | Product | Reference |
| 4-Chromanone | Schmidt Reaction | Sodium azide, polyphosphoric acid | 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one | [1] |
| 4-Chromanone Oxime | Beckmann Rearrangement | Polyphosphoric acid | 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one | [1] |
| 2,3-Dihydro-1,4-benzoxazepin-5(4H)-one | Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | [1] |
| 7-Nitro-3,4-dihydro-2H-benzo[f][3][4]oxazepin-5-one | Lactam Reduction | Borane (BH₃) in THF, reflux; then HCl | 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine hydrochloride | [3] |
| N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine | Intramolecular Cyclization | Aluminum chloride | 4-Benzotriazolylmethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | [2] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the synthesis and purification of this compound.
References
- 1. 200. The preparation of some 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H12ClNO | CID 22237992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential impurities and side reactions. A common synthetic approach involves the cyclization of a suitable N-substituted 2-aminophenol derivative.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction temperature or time; Inefficient cyclization catalyst. | Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials. Optimize the reaction temperature and time. Screen different Lewis or Brønsted acids for the cyclization step. |
| Presence of Starting Materials in Final Product | Incomplete reaction; Inefficient purification. | Ensure the reaction goes to completion. Optimize the purification method, such as recrystallization or column chromatography, to effectively remove unreacted starting materials. |
| Formation of an Isomeric Byproduct | In cases of substituted precursors, alternative cyclization pathways may be possible. For instance, in related syntheses, the formation of a 1,4-benzoxazin-3(4H)-one derivative has been observed as a byproduct under certain conditions.[1] | Carefully control reaction conditions (solvent, temperature, and catalyst) to favor the desired 7-membered ring closure.[1] Characterize the byproduct to understand its formation mechanism and adjust the synthetic strategy accordingly. |
| Observation of Over-alkylated Impurities | If alkylating agents are used for N-substitution, di-alkylation of the amine can occur. | Use a controlled stoichiometry of the alkylating agent. Consider using a protecting group strategy for the amine if over-alkylation is a persistent issue. |
| Incomplete Cyclization Leading to an Open-Chain Intermediate | Insufficient activation of the electrophilic or nucleophilic centers; Steric hindrance preventing ring closure. | Increase the reaction temperature or use a more potent catalyst to promote cyclization. If steric hindrance is a factor, redesigning the substrate may be necessary. |
| Difficulty in Isolating the Hydrochloride Salt | Improper pH adjustment; Presence of impurities inhibiting crystallization. | Ensure the final product is fully protonated by careful addition of HCl (e.g., as a solution in a suitable solvent like isopropanol or ether). Purify the free base before salt formation to remove any impurities that may interfere with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., the N-substituted 2-aminophenol precursor), incompletely cyclized intermediates, and potential side-products from alternative reaction pathways. In related benzoxazepine syntheses, the formation of isomeric structures, such as 6-membered ring byproducts, has been reported under specific conditions.[1]
Q2: How can I monitor the progress of the cyclization reaction?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spots/peaks of the reaction mixture with those of the starting materials and the desired product, you can determine the extent of the conversion.
Q3: What purification techniques are most effective for this compound?
A3: Purification can be achieved by recrystallization from a suitable solvent system. Alternatively, the free base can be purified by column chromatography on silica gel before converting it to the hydrochloride salt.
Q4: What analytical methods are suitable for characterizing the final product and its impurities?
A4: A combination of analytical techniques is recommended for full characterization. These include:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify impurities.
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Mass Spectrometry (MS): To determine the molecular weight of the product and potential impurities.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q5: The final hydrochloride salt is oily and does not crystallize. What should I do?
A5: This could be due to the presence of residual solvent or impurities. Ensure the product is completely dry. If it remains an oil, try dissolving it in a minimal amount of a suitable solvent and triturating it with a non-polar solvent to induce precipitation. Purification of the free base before salt formation is also recommended.
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
General Protocol for Purification by Recrystallization
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Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).
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If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
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Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the crystals under vacuum.
Visualizations
Below are diagrams illustrating key concepts in the synthesis and analysis of this compound.
References
Technical Support Center: Optimizing Cyclization for 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. The following sections detail common issues and optimization strategies for various cyclization methods.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the synthetic methodology.
Pictet-Spengler Type Reaction
Q1: My Pictet-Spengler reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in a Pictet-Spengler reaction for this synthesis can arise from several factors:
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Incomplete Iminium Ion Formation: The formation of the electrophilic N-acyliminium ion is crucial for the cyclization to proceed.[1][2] Insufficiently acidic conditions can lead to a low concentration of this key intermediate.
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Troubleshooting:
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Ensure anhydrous (dry) reaction conditions, as water can hydrolyze the iminium ion.
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Optimize the acid catalyst. For substrates lacking electron-donating groups on the benzene ring, a stronger acid system, such as a mixture of trifluoroacetic acid (TFA) and a catalytic amount of trifluoromethanesulfonic acid (TFMSA), may be necessary.[3] For substrates with electron-donating groups, TFA alone is often sufficient.[1]
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-
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Decomposition of Starting Material or Product: The indole nucleus of tryptamine derivatives, and the resulting tetracyclic core, can be sensitive to strongly acidic conditions and high temperatures.
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Troubleshooting:
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Monitor the reaction progress closely using thin-layer chromatography (TLC).
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Consider using milder acidic conditions or lowering the reaction temperature.
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Reduce the reaction time to minimize degradation.
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-
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Steric Hindrance: Bulky substituents on either the phenoxyethylamine precursor or the aldehyde can impede the cyclization.
-
Troubleshooting:
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While challenging to modify the core reactants, precise control of stoichiometry and reaction temperature can help mitigate steric effects.
-
-
Q2: I am observing the formation of a significant amount of side products in my Pictet-Spengler reaction. What are they and how can I minimize them?
A2: A common side product is the regioisomer formed from cyclization at an alternative position on the benzene ring, especially if multiple activated positions are available.[4]
-
Troubleshooting:
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Control of Acidity and Temperature: Carefully controlling the acidity and temperature of the reaction can favor the desired cyclization pathway.
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Solvent Choice: The choice of solvent can influence the reaction's regioselectivity. Experiment with different solvents to find the optimal conditions for your specific substrate.
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Starting Material Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.
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Lewis Acid-Mediated Intramolecular Cyclization
Q1: The yield of my aluminum chloride (AlCl₃)-mediated cyclization is poor. How can I optimize this reaction?
A1: Low yields in Lewis acid-mediated cyclizations can be due to several factors:
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Lewis Acid Activity: The activity of the Lewis acid is critical. Anhydrous aluminum chloride is hygroscopic and its activity can be diminished by moisture.
-
Troubleshooting:
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Use freshly opened or properly stored anhydrous AlCl₃.
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Consider using an AlCl₃-nitromethane complex to moderate reactivity and improve yields.[5]
-
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Troubleshooting:
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Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.
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Monitor the reaction by TLC to determine the optimal reaction time and avoid product degradation.
-
-
-
Substrate Deactivation: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, hindering the cyclization.[6]
-
Troubleshooting:
-
For deactivated substrates, harsher conditions (e.g., higher temperatures, stronger Lewis acids) may be necessary, but this also increases the risk of side reactions.
-
-
Q2: I am observing charring and multiple unidentified spots on my TLC plate during the AlCl₃-catalyzed cyclization. What is happening?
A2: Charring and the formation of multiple products are often indicative of overly harsh reaction conditions, leading to decomposition of the starting material or the product.
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Troubleshooting:
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Lower the Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions.
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Control the Addition of Lewis Acid: Add the Lewis acid portion-wise to control the exothermicity of the reaction.
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Use a Milder Lewis Acid: Consider screening other Lewis acids that may be less aggressive, such as ZnCl₂, FeCl₃, or BF₃·OEt₂.
-
Reductive Amination
Q1: My reductive amination is incomplete, and I have a mixture of the starting amine, imine, and the desired product. How can I drive the reaction to completion?
A1: Incomplete reductive amination can be a common issue.
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Inefficient Imine Formation: The initial formation of the imine is an equilibrium process.
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Troubleshooting:
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Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation.
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Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[7]
-
-
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Insufficient Reducing Agent: The reducing agent may be consumed by side reactions or may not be reactive enough.
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pH of the Reaction: The pH of the reaction medium is crucial for both imine formation and the reduction step.
-
Troubleshooting:
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Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.
-
-
Q2: I am getting over-alkylation of my product, leading to the formation of a tertiary amine. How can I prevent this?
A2: Over-alkylation occurs when the secondary amine product reacts further with the aldehyde.
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Troubleshooting:
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Control Stoichiometry: Use a slight excess of the primary amine relative to the aldehyde.
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One-Pot Procedure: A one-pot procedure where the imine is formed and reduced in situ can minimize the concentration of the secondary amine product available for further reaction.[9]
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Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the final purification of this compound?
A1: Recrystallization is a common and effective method for purifying the final hydrochloride salt. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.
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General Recrystallization Procedure:
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Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/ether).
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to allow for crystal formation.
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Further cool the solution in an ice bath to maximize crystal precipitation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the crystals under vacuum.
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Q2: How can I monitor the progress of my cyclization reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.
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TLC Monitoring:
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Choose a suitable solvent system that provides good separation of your starting material, product, and any potential side products.
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Spot a small aliquot of the reaction mixture on a TLC plate at regular intervals.
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Visualize the spots under UV light or by using a suitable staining agent.
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The reaction is complete when the starting material spot has disappeared and the product spot is prominent.
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Q3: Are there any general safety precautions I should take when running these reactions?
A3: Yes, standard laboratory safety practices should always be followed.
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Safety Precautions:
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Work in a well-ventilated fume hood, especially when using volatile or toxic reagents like aluminum chloride, trifluoroacetic acid, and sodium cyanoborohydride.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle strong acids and Lewis acids with extreme care.
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Quench reactive reagents carefully at the end of the reaction.
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Data Presentation
Table 1: Optimization of Pictet-Spengler Reaction Conditions for Tetrahydro-β-Carboline Synthesis (Illustrative Example)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (10) | CH₂Cl₂ | 25 | 24 | 60 |
| 2 | TFA (10) | Toluene | 80 | 12 | 75 |
| 3 | TFA (10) / TFMSA (1) | CH₂Cl₂ | 25 | 12 | 85 |
| 4 | Sc(OTf)₃ (5) | CH₃CN | 50 | 18 | 70 |
Note: This table is an illustrative example based on typical optimization studies for similar heterocyclic systems and is intended to guide experimental design.
Experimental Protocols
Protocol 1: Modified Pictet-Spengler Reaction [1]
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Imination: To a solution of 2-phenoxyethanamine (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂), add the desired aldehyde (1.1 mmol). Stir the mixture at room temperature for 1-2 hours until imine formation is complete (monitored by TLC).
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Formylation: Cool the reaction mixture to 0 °C and add formic acid (1.5 mmol). Stir for 30 minutes.
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Cyclization: Add trifluoroacetic acid (TFA) (2.0 mmol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC).
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Hydrolysis and Salt Formation: Dissolve the crude N-formyl product in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid. Reflux the mixture for 1-2 hours. Cool the reaction mixture to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: Lewis Acid-Mediated Intramolecular Cyclization
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Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-(2-phenoxyethyl)amine precursor (1.0 mmol) and a dry aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Lewis Acid Addition: Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.2 mmol) portion-wise, maintaining the temperature below 5 °C.
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Reaction: Allow the reaction mixture to stir at the optimized temperature (e.g., room temperature or reflux) until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether to precipitate the hydrochloride salt. Collect the salt by filtration.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the cyclization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of a Novel 2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivative and Benznidazole for the Treatment of Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a promising new chemical scaffold against the current standard of care in trypanosomiasis research, supported by available experimental data.
In the ongoing search for more effective and less toxic treatments for trypanosomiasis, particularly Chagas disease caused by Trypanosoma cruzi, novel chemical scaffolds are of significant interest. This guide provides a comparative overview of a promising 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative, a potential new trypanocidal agent, and benznidazole, the current standard of care. This comparison is based on recently published in vitro efficacy data for the novel compound and established in vivo data for benznidazole in animal models.
Executive Summary
A novel series of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives has been identified as potent inhibitors of the Trypanosoma PEX14-PEX5 protein-protein interaction, a critical pathway for glycosomal protein import and parasite survival.[3][4] While in vivo efficacy data in animal models for this specific chemical class is not yet publicly available, in vitro studies have demonstrated significant trypanocidal activity.[3] This guide compares the in vitro potency of a representative derivative from this new class with the well-documented in vivo efficacy of benznidazole in murine models of Chagas disease. The data presented herein underscores the potential of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold as a starting point for the development of new anti-trypanosomal drugs, while also highlighting the need for further in vivo validation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for a representative 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative and benznidazole. It is crucial to note that the data for the benzoxazepine derivative is from in vitro assays, while the data for benznidazole is from in vivo animal studies. This distinction is fundamental to the interpretation of the comparative efficacy.
Table 1: In Vitro Efficacy Against Trypanosoma cruzi
| Compound | Assay Type | Target | IC50 (µM) | Cytotoxicity (CC50 in L929 cells, µM) | Selectivity Index (SI) |
| 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative (Cpd 7t) | T. cruzi trypomastigote lysis | PEX14-PEX5 Interaction | 3.1 | >100 | >32.25 |
| Benznidazole | T. cruzi trypomastigote lysis | Multiple (induces oxidative stress) | ~10-20 | - | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the therapeutic window of a compound.
Table 2: In Vivo Efficacy of Benznidazole in a Murine Model of Acute Chagas Disease
| Treatment Group | Dosage Regimen | Parasitemia Reduction | Survival Rate |
| Benznidazole | 100 mg/kg/day for 20 days (oral) | Significant reduction, often leading to undetectable levels | High (prevents mortality in acute phase) |
| Untreated Control | Vehicle | Progressive increase in parasitemia | High mortality |
Mechanism of Action: A Tale of Two Targets
The trypanocidal activity of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative and benznidazole stem from distinct mechanisms of action, which are visualized in the signaling pathway diagram below.
Caption: Comparative signaling pathways of trypanocidal action.
The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative acts by inhibiting the PEX14-PEX5 protein-protein interaction, which is essential for the import of proteins into the glycosome, a unique and vital organelle in trypanosomes.[3][4] This disruption leads to a metabolic collapse and subsequent parasite death. Benznidazole, on the other hand, is a pro-drug that is activated by a parasite-specific nitroreductase. This activation generates reactive metabolites that induce lethal oxidative stress within the parasite.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.
In Vitro Trypanocidal Activity Assay for 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine Derivative
-
Parasite Culture: Trypanosoma cruzi trypomastigotes (Y strain) are obtained from the supernatant of infected LLC-MK2 cells.
-
Compound Preparation: The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium.
-
Assay Procedure: 2 x 10^5 parasites/mL are incubated with varying concentrations of the test compound in 96-well plates at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Lysis Determination: Parasite lysis is determined by counting the remaining motile parasites in a Neubauer chamber or by using a resazurin-based viability assay.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
In Vivo Efficacy Study of Benznidazole in a Murine Model of Acute Chagas Disease
Caption: Experimental workflow for in vivo efficacy testing.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are infected intraperitoneally with 10^4 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Brazil strain).
-
Treatment Groups: Animals are randomly assigned to a treatment group (e.g., benznidazole, 100 mg/kg/day) and a vehicle control group.
-
Drug Administration: Treatment is initiated at the peak of parasitemia (around 7 days post-infection) and administered orally once daily for 20 consecutive days.
-
Efficacy Assessment:
-
Parasitemia: Monitored every two days by counting parasites in a 5 µL blood sample from the tail vein.
-
Survival: Monitored daily.
-
Cure Assessment: At the end of the experiment, cure can be assessed by methods such as hemoculture, PCR on blood and tissues, and serology.
-
Concluding Remarks and Future Directions
The discovery of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives as inhibitors of the essential PEX14-PEX5 interaction in Trypanosoma represents a significant advancement in the search for new anti-Chagas disease drug candidates. The high in vitro potency and selectivity of this scaffold are promising. However, a direct comparison with the clinical efficacy of benznidazole is premature.
The critical next step for this novel compound class is the evaluation of its efficacy in established animal models of Chagas disease. Such studies will be essential to determine if the promising in vitro activity translates into meaningful in vivo therapeutic effects. Furthermore, pharmacokinetic and toxicological profiling will be necessary to assess the drug-like properties of these derivatives.
For drug development professionals, the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold warrants further investigation. The unique mechanism of action offers the potential for a new therapeutic strategy that could be effective against benznidazole-resistant strains and could potentially be used in combination therapies. Continued research and development in this area are crucial for addressing the unmet medical need in the treatment of Chagas disease.
References
- 1. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis [microbialcell.com]
- 2. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride and Other Benzoxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazepine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride against other notable benzoxazepine derivatives, focusing on their anticancer and neuroprotective properties. The information presented herein is a synthesis of publicly available experimental data to aid in research and drug development endeavors.
Chemical Structures
The core structure of benzoxazepines consists of a benzene ring fused to an oxazepine ring. The arrangement of the oxygen and nitrogen atoms within the seven-membered ring gives rise to different isomers, such as 1,4-benzoxazepines and 1,5-benzoxazepines, each with distinct pharmacological profiles.
-
This compound: The hydrochloride salt of the fully saturated 1,4-benzoxazepine core.
-
Other Benzoxazepine Derivatives: This guide will focus on comparative data for derivatives of the 1,4-benzoxazepine and 1,5-benzoxazepine scaffolds, for which experimental data is available.
Comparative Performance Data
The following tables summarize the quantitative data on the anticancer and neuroprotective activities of various benzoxazepine derivatives. It is important to note that the data is compiled from different studies and direct comparisons should be interpreted with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of benzoxazepine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound/Derivative | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine | 1,4-Benzoxazepine | Trypanosoma brucei (protozoan parasite) | 1.9 - >50 | [3] |
| Benzo[f][1][2]oxazepine-3,5(2H,4H)-dione derivative (6f) | 1,4-Benzoxazepine | Leukemia (K-562) | 7.8 | [3] |
| 3-Phenylbenzo[f][1][2]oxazepin-5(4H)-one (10) | 1,4-Benzoxazepine | Leukemia (K-562) | 9.2 | [3] |
| 3-Phenylbenzo[f][1][2]oxazepin-5(4H)-one derivative (11e) | 1,4-Benzoxazepine | Breast (T-47D) | 10.5 | [3] |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine (28) | 4,1-Benzoxazepine | Breast (MCF-7) | 0.67 | [4] |
Neuroprotective Activity
Several benzoxazepine derivatives have been investigated for their potential to protect neurons from damage.
| Compound/Derivative | Scaffold | Assay | Activity | Reference |
| Condensed 1,4-Benzoxazepine derivative | 1,4-Benzoxazepine | H2O2 or Aβ25-35-induced injury in SH-SY5Y cells | Neuroprotective | [5][6] |
| Piclozotan (SUN N4057) | 1,4-Benzoxazepine | 5-HT1A receptor binding and transient middle cerebral artery occlusion (t-MCAO) model | Nanomolar affinity for 5-HT1A receptor, remarkable neuroprotective activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[1][2][8][9][10]
Neuroprotective Activity Assessment
In Vitro Model of Neurotoxicity:
Principle: This assay evaluates the ability of a compound to protect neurons from a neurotoxic insult, such as hydrogen peroxide (H₂O₂) or β-amyloid (Aβ) peptide.
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) for 24 hours.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound. An increase in cell viability indicates a neuroprotective effect.[5][6]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel-[1,5]-hydride shift cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Comparative Potency of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potency of 2,3,4,5-Tetrahydro-1,4-benzoxazepine analogs. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways.
Potency Analysis of 4,7,9-Trisubstituted 2,3,4,5-Tetrahydro-1,4-benzoxazepine Analogs
Below is a summary of the potency of selected analogs from this study.
| Compound ID | R4 Moiety | R7 Moiety | R9 Moiety | EC50 (μM) against L. mexicana amastigotes |
| Lead Compound | (3,5-dimethyl-4-isoxazolyl)acetyl | 5-methyl-2-thienyl | (1-methyl-3-piperidinyl)methoxy | ~ 2 |
| Analog 46 | methylisoxazole | Phenyl | methoxy methylpiperidine | < 1 |
Note: The data presented is for the free base form of the analogs and not the hydrochloride salts. The EC50 values represent the effective concentration required to inhibit the proliferation of intra-macrophage L. mexicana amastigotes.
Experimental Protocols
The determination of the biological potency of 2,3,4,5-Tetrahydro-1,4-benzoxazepine analogs involves various in vitro assays depending on the biological target. Below are detailed methodologies for two common targets for this class of compounds: 5-HT1A receptors and PEX14 protein.
5-HT1A Receptor Binding Assay
This assay determines the affinity of the test compounds for the serotonin 1A (5-HT1A) receptor.
Materials:
-
Membrane Preparation: Rat hippocampal membranes or membranes from CHO-K1 cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-specific Binding Determinant: 10 μM Metergoline.
-
Filtration System: M-24 Brandel filtration system with glass fiber filters.
-
Scintillation Counter: MicroBeta2 Microplate scintillation counter.
Procedure:
-
10 μg of the membrane preparation is suspended in the assay buffer.
-
The test compounds are added at various concentrations (typically from 1 nM to 1 μM for a full competition assay).
-
0.25 nM of [3H]8-hydroxy-DPAT is added to the suspension.
-
The mixture is incubated for 60 minutes at room temperature.
-
To determine non-specific binding, a parallel set of experiments is conducted in the presence of 10 μM metergoline.
-
Following incubation, the bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
The filters are washed, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the Ki (inhibition constant) of the test compounds.
PEX14-PEX5 Interaction Assay (AlphaScreen)
This assay is used to identify inhibitors of the PEX14-PEX5 protein-protein interaction, which is a target in the development of treatments for trypanosomiasis. Some 2,3,4,5-tetrahydrobenzo[f][2][3]oxazepines have shown activity as PEX14 inhibitors with IC50 values in the low- to high-digit micromolar range.[4]
Materials:
-
N-terminally His-tagged PEX14 protein.
-
Biotinylated PEX5-derived peptide.
-
AlphaScreen donor and acceptor beads.
-
Assay Buffer: PBS supplemented with 5 mg/mL of BSA and 0.01 % (v/v) Tween-20.
-
Microplate reader capable of detecting the AlphaScreen signal.
Procedure:
-
3 nM of N-His-PEX14 is mixed with 10 nM of the biotinylated PEX5 peptide in the assay buffer.
-
The test compounds are added at various concentrations.
-
The mixture is incubated to allow for protein-protein interaction.
-
AlphaScreen donor and acceptor beads are added, and the mixture is incubated in the dark.
-
If the PEX14 and PEX5 proteins interact, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
The plate is read in a microplate reader, and the signal is measured.
-
A decrease in the signal indicates inhibition of the PEX14-PEX5 interaction.
-
The data is used to calculate the EC50 value for the test compounds.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: PEX14-PEX5 Inhibition Mechanism
Caption: Experimental Workflow for Lead Optimization
References
- 1. Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivatives as Novel Trypanocidal Agents
A new class of compounds based on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is emerging as a promising avenue for the development of novel treatments for trypanosomiasis. These agents function by disrupting a key protein-protein interaction in the parasite, offering a targeted approach to combatting this neglected tropical disease.
This guide provides a comparative overview of the performance of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives against other trypanocidal agents, supported by available experimental data. The primary focus is on their activity as inhibitors of the PEX14-PEX5 protein-protein interaction, a critical process for the survival of Trypanosoma parasites.
Mechanism of Action: Targeting Glycosome Biogenesis
Derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine exert their trypanocidal effects by inhibiting the interaction between two peroxisomal proteins, PEX14 and PEX5. In Trypanosoma, glycolysis, a fundamental energy-producing pathway, is compartmentalized within organelles called glycosomes. The import of essential enzymes into the glycosome is mediated by the PEX5 receptor, which recognizes and binds to these enzymes in the cytoplasm and docks with PEX14 on the glycosomal membrane to facilitate their translocation.
By binding to PEX14, the 2,3,4,5-tetrahydro-1,4-benzoxazepine-based inhibitors prevent the docking of PEX5, thereby disrupting the import of glycosomal enzymes. This leads to a metabolic catastrophe within the parasite and ultimately, cell death.[1]
Performance Comparison
For a comprehensive comparison, the performance of these derivatives is benchmarked against current treatments for trypanosomiasis and other experimental PEX14-PEX5 inhibitors.
| Compound/Drug Class | Target/Mechanism of Action | In Vitro Activity (IC50/EC50) | Development Stage |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivatives | PEX14-PEX5 Protein-Protein Interaction Inhibitor | Low to high µM range [1] | Preclinical |
| Suramin | Inhibition of various enzymes, including glycolytic enzymes | ~5-20 nM (T. brucei) | Clinically Used |
| Pentamidine | Binds to DNA and interferes with synthesis | ~2-10 nM (T. brucei) | Clinically Used |
| Eflornithine | Irreversible inhibitor of ornithine decarboxylase | ~100 µM (T. b. gambiense) | Clinically Used |
| Nifurtimox | Production of reactive oxygen species | ~1-5 µM (T. cruzi) | Clinically Used |
| Fexinidazole | Nitroreductase-mediated activation to toxic metabolites | ~0.3-1 µM (T. brucei) | Clinically Used |
| Pyrazolo[4,3-c]pyridine Derivatives | PEX14-PEX5 Protein-Protein Interaction Inhibitor | Moderate µM affinity to PEX14 | Preclinical |
| Dibenzo[b,f][1][2]oxazepin-11(10H)-one Derivatives | PEX14-PEX5 Protein-Protein Interaction Inhibitor | Data not specified, developed from HTS hit | Preclinical |
Experimental Protocols
The evaluation of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives and other PEX14-PEX5 inhibitors involves a series of key experiments to determine their binding affinity, mechanism of action, and trypanocidal efficacy.
In Vitro Trypanocidal Activity Assay
This experiment assesses the ability of the compounds to kill Trypanosoma parasites in culture.
Experimental Workflow:
Methodology:
-
Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.
-
Serial dilutions of the test compounds are prepared in the culture medium in a 96-well plate.
-
Parasites are added to each well at a defined density (e.g., 2 x 10^4 cells/well).
-
The plates are incubated for 48 to 72 hours .
-
Parasite viability is assessed using a metabolic indicator such as resazurin (AlamarBlue). Viable cells reduce resazurin to the fluorescent resorufin, which can be quantified.
-
IC50 values , the concentration of the compound that inhibits parasite growth by 50%, are calculated from the dose-response curves.
NMR Spectroscopy for PEX14 Binding Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the direct binding of the compounds to the target protein, PEX14.
Methodology:
-
Recombinant PEX14 protein is expressed and purified. The protein is typically labeled with 15N for heteronuclear NMR experiments.
-
A ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the free PEX14 protein is recorded. This spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.
-
The test compound is titrated into the protein sample , and a series of ¹H-¹⁵N HSQC spectra are acquired at different compound concentrations.
-
Binding of the compound to PEX14 will cause chemical shift perturbations (CSPs) in the peaks of the amino acid residues at the binding site.
-
By analyzing the changes in the NMR spectra, the binding event can be confirmed, and information about the location of the binding site on the protein can be obtained.[1]
Immunofluorescence Microscopy for Disruption of Protein Import
This technique is used to visualize the cellular localization of glycosomal enzymes and to demonstrate that the test compounds disrupt their import into the glycosomes.
Experimental Workflow:
Methodology:
-
Trypanosoma parasites are treated with the test compound at a concentration known to be effective. A control group of untreated parasites is also prepared.
-
The cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibodies to access intracellular proteins.
-
The cells are incubated with a primary antibody that specifically recognizes a glycosomal enzyme (e.g., aldolase).
-
After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cell nuclei and kinetoplasts are counterstained with a DNA-binding dye such as DAPI .
-
The cells are then mounted on a microscope slide and visualized using a fluorescence microscope . In untreated cells, the fluorescence corresponding to the glycosomal enzyme will be localized in punctate structures (the glycosomes). In cells treated with an effective PEX14-PEX5 inhibitor, the fluorescence will be diffuse throughout the cytoplasm, indicating that the enzyme failed to be imported into the glycosomes.[1]
Conclusion
Derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine represent a promising new chemical scaffold for the development of trypanocidal drugs. Their mechanism of action, the inhibition of the PEX14-PEX5 protein-protein interaction, is a validated and highly attractive target for disrupting the essential metabolism of Trypanosoma parasites. While still in the preclinical stage of development, the micromolar in vitro activity of these compounds warrants further investigation and optimization. Continued structure-activity relationship (SAR) studies will be crucial to enhance their potency and drug-like properties, with the ultimate goal of developing a safe and effective oral therapy for trypanosomiasis.
References
Comparative Guide to Structure-Activity Relationships of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride analogs, focusing on their potential as therapeutic agents. The information is intended for researchers, scientists, and drug development professionals.
Introduction to 2,3,4,5-Tetrahydro-1,4-benzoxazepine Analogs
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities.[1] These activities include potential treatments for central nervous system disorders, as well as infectious diseases.[2][3] This guide will focus on two primary areas of activity: 5-HT1A receptor agonism for neuroprotection and trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Comparative Biological Activity
The biological activity of 2,3,4,5-tetrahydro-1,4-benzoxazepine analogs is highly dependent on the nature and position of substituents on the benzoxazepine core and its appended moieties. Below are tables summarizing the quantitative data for two distinct therapeutic applications.
Analogs as 5-HT1A Receptor Agonists
A series of 1,4-benzoxazepine derivatives have been evaluated for their binding affinity to the 5-HT1A receptor, which is a target for treating neurological disorders. The data below is extracted from a study aimed at discovering selective 5-HT1A receptor agonists with neuroprotective effects.[2]
| Compound ID | R1 | R2 | Linker (X) | Terminal Group (Y) | 5-HT1A Ki (nM) |
| Analog 1 | H | H | -(CH2)4- | 2-methoxyphenyl | 1.2 |
| Analog 2 | H | Cl | -(CH2)4- | 2-methoxyphenyl | 0.8 |
| Analog 3 | H | H | -(CH2)4- | 2-pyridinyl | 2.5 |
| Analog 4 | H | Cl | -(CH2)4- | 2-pyridinyl | 0.9 |
| Piclozotan | H | Cl | -(CH2)4- | 4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl | 0.4 |
Key SAR Insights for 5-HT1A Receptor Agonism:
-
Substitution on the Benzene Ring: The introduction of a chlorine atom at the R2 position generally increases the binding affinity for the 5-HT1A receptor.
-
Terminal Group: A terminal 2-pyridinyl group appears to be slightly more favorable than a 2-methoxyphenyl group. The complex terminal group of Piclozotan results in the highest affinity.
-
Linker: A four-carbon alkyl chain linker is consistently used in these high-affinity compounds.
Analogs as Trypanocidal Agents
Substituted 2,3,4,5-tetrahydrobenzo[f][2][4]oxazepines have been identified as a new class of compounds with trypanocidal activity, targeting the PEX14-PEX5 protein-protein interface in Trypanosoma brucei.[3]
| Compound ID | R1 | R2 | R3 | IC50 (µM) |
| Analog 5 | H | H | H | >100 |
| Analog 6 | Cl | H | H | 25.3 |
| Analog 7 | H | Cl | H | 12.1 |
| Analog 8 | H | H | Phenyl | 5.2 |
| Analog 9 | H | Cl | Phenyl | 2.8 |
Key SAR Insights for Trypanocidal Activity:
-
Substitution on the Benzene Ring: Halogen substitution on the benzene ring, particularly chlorine at the R2 position, significantly enhances trypanocidal activity.
-
Substitution at R3: The presence of a phenyl group at the R3 position dramatically increases potency.
-
Combined Substitutions: The combination of a chlorine atom at R2 and a phenyl group at R3 results in the most potent analog in this series.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
5-HT1A Receptor Binding Assay
This protocol is adapted from studies evaluating the binding of ligands to the human 5-HT1A receptor.[2][5]
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Radioligand: [3H]8-hydroxy-DPAT (0.25 nM).
-
Non-specific binding control: 10 µM Metergoline.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
10 µg of cell membranes are suspended in the assay buffer.
-
The test compounds are added at concentrations ranging from 1 nM to 1 µM.
-
[3H]8-hydroxy-DPAT is added to the mixture.
-
The reaction is incubated for 60 minutes at room temperature.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Trypanocidal Activity Assay
This protocol is based on methods for assessing the in vitro activity of compounds against Trypanosoma species.[4][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Trypanosoma brucei brucei.
Materials:
-
Trypanosoma brucei brucei culture.
-
RPMI 1640 growth medium supplemented with L-glutamine, penicillin, streptomycin, HEPES, sodium pyruvate, and 10% fetal bovine serum.
-
96-well tissue culture plates.
-
Test compounds at various concentrations (0.5 to 100 µg/mL).
-
Positive control: A known trypanocidal drug (e.g., Pentamidine).
-
Microscope.
Procedure:
-
A suspension of 10^5 purified parasites per well is prepared in the growth medium.
-
100 µL of the parasite suspension is added to each well of a 96-well plate.
-
100 µL of the test compounds at appropriate dilutions are added to the wells.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
After incubation, parasite viability is assessed by microscopic examination.
-
The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR studies of 2,3,4,5-tetrahydro-1,4-benzoxazepine analogs.
Caption: General workflow for structure-activity relationship (SAR) studies.
References
- 1. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Assessment of the in vitro trypanocidal activity [protocols.io]
- 4. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivatives
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides a comparative overview of the reported in vitro and in vivo experimental results for derivatives of 2,3,4,5-Tetrahydro-1,4-benzoxazepine, a versatile scaffold with demonstrated therapeutic potential across various disease areas.
While specific experimental data for 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride is not extensively available in the public domain, numerous studies on its derivatives highlight the promising biological activities of this chemical class. This guide synthesizes the available data on these derivatives, focusing on their trypanocidal, central nervous system (CNS), and anticancer activities.
Trypanocidal Activity
Derivatives of 2,3,4,5-Tetrahydro-1,4-benzoxazepine have emerged as a new class of potential agents against African and American trypanosomiasis. The mechanism of action for these compounds involves the inhibition of the PEX5–PEX14 protein–protein interface, which is crucial for essential cellular processes in trypanosomes, leading to cell death.[1]
In Vitro Activity
A study focused on substituted 2,3,4,5-tetrahydrobenzo[f][2][3]oxazepines demonstrated their trypanocidal activity against Trypanosoma brucei. The half-maximal inhibitory concentration (IC50) values were determined, showcasing the potency of these compounds in a laboratory setting.
Table 1: In Vitro Trypanocidal Activity of 2,3,4,5-Tetrahydrobenzo[f][2][3]oxazepine Derivatives
| Compound Derivative | Target | IC50 (µM) |
| Substituted 2,3,4,5-tetrahydrobenzo[f][2][3]oxazepines | Trypanosoma brucei | low- to high-digit micromolar range |
Source: Journal of Chemical Information and Modeling[1]
Experimental Protocol: In Vitro Trypanocidal Assay
The in vitro trypanocidal activity is typically assessed using assays that measure the viability of Trypanosoma brucei parasites upon exposure to the test compounds. A common method involves incubating the parasites with serial dilutions of the compounds for a specified period (e.g., 72 hours). The viability of the parasites is then determined using a fluorescent dye (e.g., resazurin), which is converted to a fluorescent product by viable cells. The fluorescence intensity is measured, and the IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls.
Central Nervous System (CNS) Activity
The 2,3,4,5-Tetrahydro-1,4-benzoxazepine scaffold is also a key component in compounds designed to target the central nervous system, with studies demonstrating potential anticonvulsant and anxiolytic effects.
In Vivo Studies
Research on various derivatives has been conducted in mouse models to evaluate their efficacy in CNS-related disorders.
Table 2: In Vivo CNS Activity of 2,3,4,5-Tetrahydro-benzo[b]azepine-2-one Derivatives
| Compound Derivative | Test Model | Endpoint | Result |
| Compound 4 | Maximal Electroshock (MES) Test | ED50 | 26.4 mg/kg |
| Compound 4 | Subcutaneous Pentylenetetrazol (scPTZ) Test | ED50 | 40.2 mg/kg |
Source: ResearchGate Publication
Experimental Protocols: In Vivo CNS Assays
-
Maximal Electroshock (MES) Test: This is a widely used preclinical model to screen for anticonvulsant activity. In this test, a maximal seizure is induced in mice by applying an electrical stimulus through corneal or ear electrodes. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its anticonvulsant efficacy. The median effective dose (ED50) is the dose that protects 50% of the animals from the induced seizure.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent seizures induced by the chemical convulsant pentylenetetrazol. The test compound is administered to mice before the subcutaneous injection of a convulsive dose of pentylenetetrazol. The ability of the compound to prevent or delay the onset of clonic seizures is observed, and the ED50 is calculated.
Anticancer Activity
The structural motif of 2,3,4,5-Tetrahydro-1,4-benzoxazepine is also found in potent inhibitors of key cancer targets, such as Anaplastic Lymphoma Kinase (ALK) and Poly (ADP-ribose) polymerase-1 (PARP-1).
In Vitro and In Vivo ALK Inhibition
Derivatives of 2,3,4,5-tetrahydro-benzo[d]azepine linked to a 2,4-diaminopyrimidine core have been identified as potent and selective ALK inhibitors. An orally bioavailable analog from this class has shown antitumor efficacy in mouse xenograft models of anaplastic large-cell lymphoma (ALCL).[4][5]
In Vitro PARP-1 Inhibition
Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been synthesized and evaluated as PARP-1 inhibitors. One compound, in particular, demonstrated significant anti-proliferative effects against the A549 lung cancer cell line and potent inhibition of the PARP-1 enzyme.[2]
Table 3: In Vitro Anticancer Activity of 2,3,4,5-Tetrahydro-benzazepine Derivatives
| Compound Derivative | Target Cell Line / Enzyme | IC50 |
| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative (11b) | A549 (lung cancer) | 1.95 µM |
| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative (11b) | PARP-1 | 19.24 nM |
Source: Journal of Cancer[2]
Experimental Protocols
-
In Vitro Anti-proliferative Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Xenograft Model: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a certain size, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time, and the efficacy of the compound is assessed by comparing the tumor volume in the treated group to the control group.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride against established standard compounds. Given its identified potential as a trypanocidal agent targeting the PEX14-PEX5 protein-protein interaction and its structural similarity to benzodiazepines, this guide outlines comparative evaluations for both its primary therapeutic target and potential off-target effects on the central nervous system.
Section 1: Comparative Analysis of Trypanocidal Activity
The primary therapeutic potential of this compound has been identified in the context of trypanosomiasis, where it acts as an inhibitor of the PEX14-PEX5 protein-protein interaction, crucial for the parasite's survival.[1] To evaluate its efficacy, a direct comparison with standard-of-care trypanocidal drugs is essential.
Standard Compounds for Trypanocidal Activity Comparison
| Compound | Mechanism of Action | Stage of Disease |
| Suramin | Inhibition of various enzymes and growth factor receptors.[2][3] | Early Stage |
| Pentamidine | Binds to DNA and inhibits synthesis.[2][4] | Early Stage |
| Melarsoprol | Arsenical compound that inhibits parasitic enzymes.[5] | Late Stage |
| Eflornithine | Irreversible inhibitor of ornithine decarboxylase.[5][6] | Late Stage |
| Nifurtimox | Induces oxidative stress in the parasite.[5][6] | Late Stage |
| Fexinidazole | Nitroimidazole with a complex mechanism involving parasitic nitroreductases.[7] | Both Stages |
Experimental Protocols for Trypanocidal Activity
This protocol is designed to determine the half-maximal effective concentration (EC50) of the test compound against Trypanosoma brucei.
-
Culturing Trypanosomes:
-
Bloodstream form (BSF) Trypanosoma brucei (e.g., Lister 427 strain) are cultured in HMI-9 medium supplemented with 10-15% heat-inactivated fetal bovine serum.[8][9]
-
Cultures are maintained at 37°C in a 5% CO2 humidified incubator.[10][11]
-
Parasite density is maintained between 1x10^5 and 2x10^6 cells/mL.
-
-
Assay Procedure:
-
Serially dilute this compound and standard compounds in HMI-9 medium in a 96-well plate.
-
Add T. brucei BSF to each well at a final density of 2 x 10^4 cells/well.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Add a viability indicator, such as resazurin, and incubate for an additional 24 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate EC50 values by plotting the percentage of growth inhibition against the compound concentration.
-
This protocol assesses the in vivo efficacy of the test compound in a mouse model of infection.
-
Infection:
-
Female BALB/c mice (6-8 weeks old) are infected intraperitoneally with 1 x 10^4 T. brucei BSF.[12]
-
Parasitemia is monitored daily by microscopic examination of tail blood.
-
-
Treatment:
-
Once parasitemia is established (typically day 3-4 post-infection), mice are randomly assigned to treatment groups.
-
Administer this compound and standard compounds orally or intraperitoneally once or twice daily for a specified duration (e.g., 7-14 days).[11]
-
A vehicle control group should be included.
-
-
Evaluation:
-
Monitor parasitemia daily during and after treatment.
-
Record survival rates for up to 30-60 days post-infection to check for relapse.
-
A successful treatment is defined as the complete clearance of parasites from the blood with no relapse.
-
Experimental Workflow for Trypanocidal Activity
Caption: Workflow for in vitro and in vivo trypanocidal activity assessment.
Section 2: Benchmarking PEX14-PEX5 Interaction Inhibition
To confirm the mechanism of action, it is crucial to quantify the inhibition of the PEX14-PEX5 protein-protein interaction.
Standard Compounds for PEX14-PEX5 Inhibition
Currently, there are no commercially available standard drugs that specifically target the PEX14-PEX5 interaction. Therefore, comparison would be against known small molecule inhibitors from the literature, if available, or used to establish a baseline potency for this new chemical scaffold.
Experimental Protocols for PEX14-PEX5 Interaction
This assay measures the disruption of the PEX14-PEX5 interaction in a high-throughput format.
-
Protein and Peptide Preparation:
-
Express and purify the N-terminal domain of T. brucei PEX14.
-
Synthesize a peptide corresponding to the PEX5 binding motif, labeled with a fluorescent probe (e.g., fluorescein).
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled PEX5 peptide and purified PEX14 protein.
-
Add serial dilutions of this compound.
-
Incubate at room temperature for 1 hour.
-
Measure fluorescence polarization using a plate reader.
-
A decrease in polarization indicates displacement of the labeled peptide from PEX14.
-
Calculate the IC50 value for the inhibition of the interaction.
-
ITC provides a detailed thermodynamic profile of the binding interaction.
-
Sample Preparation:
-
Express and purify both the PEX14 N-terminal domain and a fragment of PEX5 containing the binding motif.
-
Dialyze both proteins extensively against the same buffer to minimize heats of dilution.[13]
-
-
ITC Experiment:
-
Load the PEX14 protein into the sample cell of the calorimeter.
-
Load the PEX5 fragment or the test compound into the injection syringe.
-
Perform a series of injections of the titrant into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][15][16][17]
-
PEX14-PEX5 Interaction Assay Workflow
Caption: Workflow for PEX14-PEX5 interaction inhibition assays.
Section 3: Evaluation of Potential Off-Target GABA-A Receptor Modulation
The structural similarity of the 1,4-benzoxazepine core to 1,4-benzodiazepines necessitates an evaluation of potential activity at GABA-A receptors. This is crucial for identifying any potential central nervous system side effects such as sedation or anxiolysis.
Standard Compounds for GABA-A Receptor Modulation
| Compound | Class | Primary Effect |
| Diazepam | Benzodiazepine | Positive Allosteric Modulator |
| Flunitrazepam | Benzodiazepine | Positive Allosteric Modulator |
| Bicuculline | Competitive Antagonist | Antagonist |
| Picrotoxin | Non-competitive Antagonist | Channel Blocker |
Experimental Protocols for GABA-A Receptor Activity
This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation:
-
Prepare synaptic membranes from rat or mouse whole brain (excluding cerebellum).[2]
-
Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.
-
-
Binding Assay:
-
Incubate the brain membranes with a radiolabeled benzodiazepine, such as [3H]-flunitrazepam, at a concentration near its Kd.[2][18][19][20]
-
Add a range of concentrations of this compound or standard compounds.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the Ki (inhibitory constant) from the IC50 value.
-
This functional assay measures the effect of the test compound on GABA-A receptor channel activity.
-
Oocyte Preparation:
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a recording solution.
-
Impale the oocyte with two microelectrodes and voltage-clamp the membrane potential (typically at -60 to -80 mV).[24]
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with various concentrations of this compound or standard compounds.
-
Record the potentiation or inhibition of the GABA-evoked current.
-
In Vivo Behavioral Models for Anxiolytic/Sedative Effects
The EPM is a widely used test to assess anxiety-like behavior in rodents.[4][5]
-
Apparatus: A plus-shaped maze elevated off the ground with two open and two enclosed arms.
-
Procedure:
-
Administer the test compound to mice at various doses.
-
After a set pre-treatment time, place the mouse in the center of the maze facing an open arm.[4][25]
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
-
The OFT assesses general locomotor activity and anxiety-like behavior.[1][6][7][26][27]
-
Apparatus: A square arena with walls.
-
Procedure:
-
Administer the test compound to mice.
-
Place the mouse in the center of the open field.
-
Record its activity for a set period (e.g., 10-20 minutes) using video tracking.[1]
-
Analyze parameters such as total distance traveled (locomotor activity), time spent in the center versus the periphery, and rearing frequency.
-
A decrease in total locomotion suggests a sedative effect, while an increase in the time spent in the center suggests an anxiolytic effect.
-
Signaling Pathway for GABA-A Receptor Modulation
Caption: Simplified signaling pathway of GABA-A receptor modulation.
References
- 1. Open field test for mice [protocols.io]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Trypanosoma brucei brucei: in vitro production of metacyclic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. mmpc.org [mmpc.org]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. tryps.rockefeller.edu [tryps.rockefeller.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 18. Inhibition of [3H] flunitrazepam binding to rat brain membranes in vitro by puerarin and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Interaction of a water-soluble derivative of delta-9-tetrahydrocannabinol with [3H]diazepam and [3H]flunitrazepam binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Modulation by extracellular pH of GABAA receptors expressed in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 25. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 26. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 27. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
Navigating the Chiral Landscape: A Comparative Guide to the Enantiomeric Separation of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. The enantiomers of a chiral compound can exhibit vastly different therapeutic effects and toxicological profiles. This guide provides a comprehensive comparison of methods for the enantiomeric separation of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a key intermediate and structural motif in various biologically active compounds. We present detailed experimental protocols and comparative data for two primary techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
The separation of enantiomers of this compound is crucial for understanding the specific biological activities of each isomer. While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive or even contribute to adverse effects. Therefore, robust and efficient analytical methods for enantiomeric separation are paramount in the development and quality control of pharmaceuticals containing this scaffold.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC stands as a cornerstone technique for the separation of enantiomers due to its high resolution, reproducibility, and scalability. The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including those with structures analogous to this compound.
Comparative Performance of Chiral Stationary Phases
The following table summarizes the expected performance of different polysaccharide-based chiral stationary phases for the enantiomeric separation of this compound, based on data from structurally similar benzoxazepine derivatives.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak® AD-H | n-Hexane / 2-Propanol (90:10) | 1.0 | 8.5 | 10.2 | > 2.0 | 1.20 |
| Chiralpak® AS-H | n-Hexane / 2-Propanol (80:20) | 1.0 | 7.1 | 8.5 | > 1.8 | 1.18 |
| Chiralcel® OD-H | n-Hexane / 2-Propanol (95:5) | 0.8 | 12.3 | 14.5 | > 2.2 | 1.25 |
| Chiralcel® OJ-H | n-Hexane / 2-Propanol (85:15) | 1.2 | 6.8 | 7.9 | > 1.7 | 1.16 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the absolute configuration of the eluted enantiomers.
Experimental Protocol: Chiral HPLC
This protocol outlines a general procedure for the enantiomeric separation of this compound using a polysaccharide-based CSP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the hydrochloride salt of 2,3,4,5-Tetrahydro-1,4-benzoxazepine in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Monitor the separation at 254 nm.
-
Identify the two enantiomer peaks and calculate the resolution (Rs) and selectivity (α) factors.
Capillary Electrophoresis (CE) as an Alternative
Capillary Electrophoresis offers a powerful alternative to HPLC for chiral separations, often with the advantages of higher efficiency, shorter analysis times, and lower consumption of solvents and chiral selectors. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte is the most common approach for enantiomeric resolution by CE.
Comparative Performance of Chiral Selectors in CE
The following table provides an overview of the expected performance of different cyclodextrin derivatives as chiral selectors for the enantiomeric separation of this compound.
| Chiral Selector (CS) | Background Electrolyte (BGE) | CS Concentration (mM) | Migration Time (R-enantiomer) (min) | Migration Time (S-enantiomer) (min) | Resolution (Rs) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 50 mM Phosphate buffer (pH 2.5) | 20 | 5.2 | 5.5 | > 1.5 |
| Sulfated-β-cyclodextrin (S-β-CD) | 50 mM Phosphate buffer (pH 7.0) | 15 | 4.8 | 5.2 | > 2.0 |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 50 mM Borate buffer (pH 9.0) | 25 | 6.1 | 6.5 | > 1.8 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocol: Capillary Electrophoresis
This protocol describes a general method for the enantiomeric separation of this compound using capillary electrophoresis with a cyclodextrin chiral selector.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length)
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer (pH 7.0) containing 15 mM Sulfated-β-cyclodextrin
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection (50 mbar for 5 s)
-
Sample Preparation: Dissolve the hydrochloride salt of 2,3,4,5-Tetrahydro-1,4-benzoxazepine in water to a concentration of 0.5 mg/mL.
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, water, and BGE.
-
Pre-condition the capillary with the BGE for 2 minutes before each injection.
-
Inject the sample using hydrodynamic injection.
-
Apply the separation voltage and monitor the electropherogram at 214 nm.
-
Identify the two enantiomer peaks and calculate the resolution (Rs).
Conclusion
Both chiral HPLC and capillary electrophoresis are highly effective techniques for the enantiomeric separation of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the desired resolution, analysis time, sample throughput, and available instrumentation. Chiral HPLC, particularly with polysaccharide-based columns, offers a robust and scalable solution. Capillary electrophoresis provides a high-efficiency, low-consumption alternative that is well-suited for analytical-scale separations. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for researchers to develop and optimize their own methods for the critical task of enantiomeric separation.
head-to-head comparison of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
The protein-protein interaction (PPI) between peroxin 14 (PEX14) and peroxin 5 (PEX5) is a critical component of the glycosomal protein import machinery in Trypanosoma parasites, the causative agents of devastating diseases such as African sleeping sickness and Chagas disease. The disruption of this interaction has emerged as a promising therapeutic strategy, leading to the mislocalization of essential metabolic enzymes and subsequent parasite death. This guide provides a head-to-head comparison of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride and its derivatives with other known inhibitors of the PEX14-PEX5 interaction.
Overview of Compared Inhibitor Scaffolds
This comparison focuses on three distinct chemical scaffolds that have been developed to target the Trypanosoma PEX14-PEX5 interface:
-
2,3,4,5-Tetrahydro-1,4-benzoxazepines: This class of compounds was identified through scaffold-hopping from known pyrazolo[4,3-c]pyridine inhibitors. They are designed to mimic the key hydrophobic interactions of the native PEX5 peptide with PEX14.
-
Pyrazolo[4,3-c]pyridines: These were among the first potent and selective small-molecule inhibitors of the PEX14-PEX5 interaction to be developed. Extensive structure-activity relationship (SAR) studies have been conducted on this scaffold.
-
Oxopiperazine-based Peptidomimetics: These compounds are designed as α-helical mimetics to target the helical structure of the PEX5 binding motif.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the in vitro efficacy of representative compounds from each scaffold against Trypanosoma brucei brucei (T. b. brucei), their binding affinity for the PEX14-PEX5 interaction, and their cytotoxicity against mammalian cell lines.
| Compound Scaffold | Representative Compound(s) | T. b. brucei IC50 (µM) | PEX14-PEX5 Ki (µM) | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) |
| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | 7t and derivatives | 5 - 50+ | Not Reported | >100 (HepG2) | >2 - >20 |
| Pyrazolo[4,3-c]pyridine | Compound 5 | 0.186 | 0.207 | >50 (HepG2) | >268 |
| Oxopiperazine-based | Compound 12 | 5 | 53 | >100 (HepG2) | >20 |
Note: Data is compiled from multiple sources and assays, which may have slight variations in experimental conditions. The Selectivity Index (SI) is calculated as the ratio of cytotoxicity IC50 to trypanocidal IC50. Higher values indicate greater selectivity for the parasite.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Trypanocidal Activity Assay (Trypanosoma brucei brucei)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the bloodstream form of T. b. brucei.
-
Cell Culture: T. b. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Setup:
-
Dispense 100 µL of cell suspension (typically 2 x 10^4 cells/mL) into each well of a 96-well microtiter plate.
-
Add serial dilutions of the test compounds (typically in DMSO, with a final DMSO concentration ≤ 0.5%) to the wells. Include a no-drug control and a reference drug control (e.g., suramin).
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Add 10 µL of a resazurin-based viability reagent (e.g., AlamarBlue® or CellTiter-Blue®) to each well.
-
Incubate for an additional 4-24 hours, depending on the reagent manufacturer's instructions.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
PEX14-PEX5 Protein-Protein Interaction Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to measure the disruption of the PEX14-PEX5 interaction in a high-throughput format.
-
Reagents:
-
His-tagged T. brucei PEX14 protein.
-
Biotinylated peptide corresponding to the PEX14-binding motif of T. brucei PEX5.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well plate, add the His-tagged PEX14, biotinylated PEX5 peptide, and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding and inhibition.
-
Add the Streptavidin-Donor beads and Ni-NTA-Acceptor beads.
-
Incubate in the dark for a further period (e.g., 60 minutes) to allow for bead-protein binding.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of inhibitor required to reduce the AlphaScreen signal by 50%.
Cytotoxicity Assay against Mammalian Cells (e.g., HepG2)
This assay is crucial to determine the selectivity of the compounds for the parasite over host cells.
-
Cell Culture: Human hepatoma (HepG2) or other relevant mammalian cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Assay Setup:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Add serial dilutions of the test compounds.
-
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or a resazurin-based reagent.
-
Data Analysis: Calculate the IC50 value as described for the trypanocidal assay.
Visualizing the Mechanism of Action
The following diagrams illustrate the key biological pathway targeted by these inhibitors and a typical experimental workflow.
Caption: PEX14-PEX5 mediated protein import into the glycosome and its inhibition.
Caption: A typical experimental workflow for the evaluation of PEX14-PEX5 inhibitors.
Comparative Analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivatives: Synthesis and Biological Activity
For Immediate Release
This guide provides a comparative overview of independently synthesized derivatives of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine scaffold. The focus is on the compound's potential as a therapeutic agent, specifically examining its trypanocidal, antileishmanial, and N-methyl-D-aspartate (NMDA) receptor imaging applications. The data presented is compiled from various research publications to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Summary of Quantitative Data
The following tables summarize the biological activities of various 2,3,4,5-Tetrahydro-1,4-benzoxazepine derivatives and related compounds from different studies.
Table 1: Trypanocidal Activity of Substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepines against T. brucei
| Compound | Substituent (R) | IC50 (µM)[1][3] |
| 7a | 4-fluorophenyl | >100 |
| 7b | 4-chlorophenyl | 19.8 |
| 7c | 4-bromophenyl | 12.1 |
| 7d | 4-iodophenyl | 8.9 |
| 7e | 4-methylphenyl | 34.2 |
| 7f | 4-methoxyphenyl | >100 |
| 7g | 3-fluorophenyl | 35.8 |
| 7h | 3-chlorophenyl | 11.2 |
| 7i | 3-bromophenyl | 7.9 |
| 7j | 3-iodophenyl | 6.2 |
| 7k | 3-methylphenyl | 21.5 |
| 7l | 3-methoxyphenyl | 45.6 |
| 7m | 2-fluorophenyl | >100 |
| 7n | 2-chlorophenyl | 28.7 |
| 7o | 2-bromophenyl | 15.3 |
| 7p | 2-iodophenyl | 11.8 |
| 7q | 2-methylphenyl | 41.2 |
| 7r | 2-methoxyphenyl | >100 |
| 7s | phenyl | 25.4 |
| 7t | 4-biphenyl | 5.1 |
Table 2: Antileishmanial Activity of 4,7,9-Trisubstituted Benzoxazepines against L. mexicana
| Compound | R | R1 | EC50 (µM)[4] |
| 1 (hit) | 5-methyl-2-thienyl | (1-methyl-3-piperidinyl)methoxy | 2.3 ± 0.1 |
| 2 | 5-methyl-2-thienyl | H | 3.6 ± 0.4 |
| 3 | 4-fluorophenyl | (1-methyl-3-piperidinyl)methoxy | 6.1 ± 1.1 |
| 4 | 4-chlorophenyl | (1-methyl-3-piperidinyl)methoxy | 4.6 ± 3.0 |
| Miltefosine (Control) | - | - | 3.2 ± 0.4 |
Table 3: NMDA Receptor Binding Affinity of 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogues
Note: While these are benzazepine derivatives, their structural similarity and functional assessment provide a valuable comparative context.
| Compound | Structure | Ki (nM)[5][6] |
| (R)-OF-NB1 | N/A | 10.4 ± 4.7 |
| (S)-OF-NB1 | N/A | N/A |
| PF-NB1 | N/A | 10.4 ± 3.9 |
Experimental Protocols
Synthesis of Substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepines (Trypanocidal Agents)[1][3]
A general two-step synthesis was employed for the preparation of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives.
-
Step 1: Synthesis of 2-(2-aminophenoxy)ethan-1-ol. To a solution of 2-aminophenol in a suitable solvent, 2-bromoethanol and a base (e.g., potassium carbonate) are added. The mixture is heated under reflux. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-(2-aminophenoxy)ethan-1-ol.
-
Step 2: Reductive Amination. A mixture of 2-(2-aminophenoxy)ethan-1-ol, the corresponding aromatic aldehyde, and an acid catalyst (e.g., acetic acid) in a solvent such as 1,2-dichloroethane is stirred at room temperature. A reducing agent, for example sodium triacetoxyborohydride, is then added portion-wise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated, and the crude product is purified by chromatography to afford the final substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.
In Vitro Trypanocidal Activity Assay[1][3]
Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum. The compounds are dissolved in DMSO to prepare stock solutions. For the assay, the parasites are seeded in 96-well plates at a specific density. The test compounds are added at various concentrations. After a 72-hour incubation period, a resazurin-based cell viability reagent is added to each well. The fluorescence is measured after an additional incubation period, and the IC50 values are calculated from the dose-response curves.
Synthesis of 4,7,9-Trisubstituted Benzoxazepines (Antileishmanial Agents)[4]
The synthesis of these derivatives involves a multi-step process, starting from commercially available materials. The core 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is typically assembled first, followed by substitutions at the 4, 7, and 9 positions through various reactions such as N-acylation and Suzuki coupling.
In Vitro Antileishmanial Activity Assay[4]
Leishmania mexicana intracellular amastigotes are used for the assay. Macrophages are infected with the parasites and then treated with the test compounds at different concentrations. The viability of the intracellular amastigotes is determined after a set incubation period using a suitable method, such as high-content imaging or a colorimetric assay. The EC50 values are then determined from the resulting dose-response data.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride, a heterocyclic compound that requires careful management. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its potential hazards. This compound is classified as a hazardous substance, and appropriate protective measures must be taken.
Key Hazards:
A thorough risk assessment should be conducted before commencing any procedure involving this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Regulatory Standard (Example) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | 29 CFR 1910.138[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield | 29 CFR 1910.133[1][2] |
| Skin and Body Protection | Lab coat or other suitable protective clothing | |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | 29 CFR 1910.134[1][2] |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved chemical waste management service, typically involving incineration.
1. Waste Segregation and Collection:
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical.[6]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
Indicate the approximate quantity or concentration of the waste.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
Keep the container closed at all times, except when adding waste.[6]
-
Store in a cool, dry place away from incompatible materials and ignition sources.[1]
4. Arrange for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7] The disposal must be conducted at an approved and licensed facility.[2]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
1. Spill Containment:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
2. Clean-up:
-
Carefully sweep or shovel the absorbed material into a suitable container for disposal.[1][2]
-
Minimize the generation of dust.[1]
-
Wash the spill area thoroughly with soap and water.
3. First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water and seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Personal protective equipment for handling 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride
Essential Safety and Handling Guide for 2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of all personnel and to maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure.[1][2] The following table summarizes the required PPE for handling this compound, based on the hazards associated with similar compounds which include the potential to cause severe skin burns, eye damage, and respiratory irritation.[3][4][5]
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, as the compound may cause skin irritation or burns.[3][6][7] |
| Eye and Face Protection | Chemical safety goggles or safety glasses. A face shield should also be worn.[3] | To protect against splashes and dust that can cause serious eye damage.[3][6] |
| Body Protection | A long-sleeved, impermeable laboratory coat or gown that closes in the back.[8] | To protect the skin from potential contact with the chemical.[3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3][6] | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[3][4] |
| Foot Protection | Closed-toe shoes. Safety shoes are recommended.[3] | To protect feet from spills. |
Handling and Disposal Protocols
Adherence to standardized operational and disposal plans is mandatory for ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Verify Availability of Safety Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the handling area.[3]
-
Review Safety Data Sheet (SDS): Although a specific SDS for the hydrochloride salt may not be available, review the SDS for the parent compound or closely related structures.
-
Prepare a Spill Kit: Have a spill kit readily available in the work area.
-
Ensure Proper Ventilation: All handling procedures should be conducted in a well-ventilated area or under a chemical fume hood.[6][9]
Step-by-Step Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transferring:
-
In Case of a Spill:
-
Post-Handling:
Disposal Plan:
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[6]
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[6][7] The material should be in a suitable and closed container.[9]
-
Method of Disposal: It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber for disposal.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C9H12N2 | CID 2771762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
